Mat2A-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H12ClF3N2O |
|---|---|
Molecular Weight |
352.7 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-(methylamino)-7-(trifluoromethyl)quinolin-2-one |
InChI |
InChI=1S/C17H12ClF3N2O/c1-22-13-9-16(24)23(14-5-3-2-4-12(14)18)15-8-10(17(19,20)21)6-7-11(13)15/h2-9,22H,1H3 |
InChI Key |
LBNXSIOEOMAMBT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Precision Strike: Unraveling the Mechanism of MAT2A Inhibition in MTAP-Deleted Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
The selective targeting of cancer-specific vulnerabilities represents a paradigm shift in oncology. One of the most promising synthetic lethal relationships to emerge in recent years is the targeting of methionine adenosyltransferase 2A (MAT2A) in tumors harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides a comprehensive overview of the mechanism of action of MAT2A inhibitors, such as Mat2A-IN-5, in this specific genetic context, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
The Core Mechanism: A Tale of Two Enzymes and a Crucial Metabolite
The synthetic lethality between MAT2A inhibition and MTAP deletion hinges on the intricate interplay between methionine metabolism and protein methylation.[1][2] In healthy cells, the enzyme MTAP plays a crucial role in the methionine salvage pathway, recycling 5'-methylthioadenosine (MTA) back into the methionine cycle.[3] However, in approximately 15% of all human cancers, the MTAP gene is co-deleted with the adjacent tumor suppressor gene CDKN2A.[1][4]
This loss of MTAP function leads to a significant accumulation of MTA within the cancer cells.[2][5] MTA is a potent endogenous inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5).[6] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of proteins, including those involved in mRNA splicing, DNA damage repair, and cell cycle regulation.[1][6]
In MTAP-deleted cells, the accumulated MTA partially inhibits PRMT5, creating a state of vulnerability.[2] These cells become exquisitely dependent on the activity of MAT2A, which synthesizes S-adenosylmethionine (SAM), the universal methyl donor and a required co-substrate for PRMT5.[5] The introduction of a MAT2A inhibitor, like this compound, deals a second, decisive blow. By inhibiting MAT2A, the intracellular pool of SAM is depleted, leading to a profound and selective inhibition of the already-compromised PRMT5 activity in MTAP-deleted cells.[2][5] This dual-hit mechanism triggers a cascade of downstream events, ultimately leading to cancer cell death.[1]
Signaling Pathway of MAT2A Inhibition in MTAP-Deleted Cells
Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cells.
The downstream consequences of this profound PRMT5 inhibition are multifaceted and include:
-
Defective mRNA Splicing: PRMT5 is essential for the proper function of the spliceosome. Its inhibition leads to widespread intron retention and other splicing errors, resulting in the production of non-functional proteins and cellular stress.[1]
-
DNA Damage and Mitotic Defects: MAT2A inhibition has been shown to induce DNA damage and defects in mitosis in MTAP-deleted cells.[1]
-
Increased p53 Stability: A notable consequence of reduced PRMT5 activity is the increased stability of the tumor suppressor p53, potentially due to the inefficient splicing of its negative regulator, MDM4 mRNA. This leads to cell cycle arrest and apoptosis.[2]
-
Cellular Senescence: Inhibition of MAT2A can induce markers of cellular senescence and cell cycle arrest in MTAP-null cancer models.[2]
Quantitative Data on the Effects of MAT2A Inhibitors
The preclinical and clinical development of MAT2A inhibitors has generated a substantial amount of quantitative data, underscoring their potency and selectivity. The tables below summarize key findings for representative MAT2A inhibitors.
Table 1: In Vitro Potency of MAT2A Inhibitors
| Inhibitor | Assay Type | Cell Line / Target | IC50 / GI50 | Reference |
|---|---|---|---|---|
| AG-270 | Enzymatic Inhibition | Recombinant Human MAT2A | 14 nM | [7] |
| Cellular SAM Reduction | HCT116 MTAP-null | 20 nM | [7] | |
| Antiproliferative | HCT116 MTAP-null | ~100 nM | [4] | |
| IDE397 | Enzymatic Inhibition | Recombinant Human MAT2A | Potent (specific value not stated) | [3] |
| Antiproliferative | HCT116 MTAP-null | Selective inhibition vs. WT | [3] | |
| Compound 28 | SDMA Reduction | Cellular Assay | 25 nM | [8] |
| | Antiproliferative | HCT116 MTAP-null | 250 nM |[8] |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
|---|---|---|---|---|---|
| AG-270 | Pancreatic Cancer | KP4 (MTAP-null) | 200 mg/kg, p.o., q.d. | 67% TGI | [7] |
| IDE397 | NSCLC | NCI-H838 (MTAP-deleted) | 30 mg/kg, p.o., q.d. (+ Docetaxel) | Enhanced anti-tumor efficacy | [3] |
| Compound 28 | Colon Cancer | HCT116 (MTAP-deleted) | Not specified | Antitumor response observed |[8] |
Table 3: Clinical Trial Data for MAT2A Inhibitors in Patients with MTAP-Deleted Tumors
| Inhibitor | Trial ID | Phase | Key Findings | Reference |
|---|---|---|---|---|
| AG-270 | NCT03435250 | 1 | MTD determined as 200 mg QD. Reductions in plasma SAM (54-70%) and tumor SDMA. One confirmed partial response. Disease control rate at 16 weeks of 17.5%. | [4][9][10] |
| IDE397 | NCT04794699 | 1/2 | ORR of 33% in MTAP-deletion NSCLC and urothelial cancer. Manageable safety profile. 95% reduction in tumor SDMA in an NSCLC patient. |[11][12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of MAT2A inhibitors.
Cell Proliferation Assay (GI50 Determination)
This assay measures the effect of a MAT2A inhibitor on the growth of cancer cells over several days.
-
Materials:
-
MTAP-wild-type (e.g., HCT116 MTAP-WT) and MTAP-deleted (e.g., HCT116 MTAP-/-) cancer cell lines.
-
Appropriate cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS).
-
Test MAT2A inhibitor dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin).
-
-
Procedure:
-
Cell Seeding: Seed both MTAP-WT and MTAP-deleted cells into 96-well plates at a density of 1,000-2,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the MAT2A inhibitor in culture medium. Add the diluted inhibitor to the cells, including a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 3-7 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Reading: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the GI50 (concentration for 50% growth inhibition) for both cell lines to assess selectivity.[5]
-
In Vivo Xenograft Tumor Model
This protocol outlines a typical workflow for evaluating the in vivo efficacy of a MAT2A inhibitor.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
MTAP-deleted cancer cell line (e.g., KP4, HCT116 MTAP-/-).
-
Matrigel (optional).
-
MAT2A inhibitor formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cancer cells, re-suspended in PBS or a mixture of PBS and Matrigel, into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Inhibitor Administration: Administer the MAT2A inhibitor or vehicle control to the respective groups, typically via oral gavage, on a daily schedule.
-
Tumor and Body Weight Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Experimental Workflow Visualization
Caption: Workflow for assessing selective anti-proliferative activity.
Logical Framework of Synthetic Lethality
The therapeutic strategy of targeting MAT2A in MTAP-deleted cancers is built on a clear logical relationship. This can be visualized to better understand the decision-making process in patient selection and the expected outcomes.
Caption: Logical framework for targeting MAT2A in MTAP-deleted cancers.
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 3. filecache.investorroom.com [filecache.investorroom.com]
- 4. aacr.org [aacr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 11. media.ideayabio.com [media.ideayabio.com]
- 12. onclive.com [onclive.com]
The Impact of MAT2A Inhibition on S-adenosylmethionine Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of biological reactions. In the realm of oncology, particularly in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene, MAT2A has emerged as a compelling therapeutic target. Inhibition of MAT2A disrupts the production of SAM, leading to a cascade of downstream effects that can selectively impede the proliferation of cancer cells. This technical guide provides an in-depth analysis of the effect of MAT2A inhibitors on SAM levels, with a focus on the preclinical compound Mat2A-IN-5 and other well-characterized inhibitors of this class. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Introduction: The Role of MAT2A in Cellular Metabolism and Cancer
MAT2A catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM), a pivotal molecule in cellular metabolism.[1] SAM serves as the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, thereby playing a crucial role in epigenetic regulation, signal transduction, and biosynthesis.[1] In cancer cells, particularly those with a deletion of the MTAP gene, there is an increased reliance on MAT2A for SAM production.[2] This dependency creates a therapeutic window for MAT2A inhibitors to selectively target and inhibit the growth of these cancer cells.[2]
Mechanism of Action of Mat2A Inhibitors
MAT2A inhibitors are small molecules designed to bind to the MAT2A enzyme and disrupt its catalytic activity.[1] This inhibition leads to a rapid and sustained decrease in the intracellular concentration of SAM. The reduction in SAM levels has several downstream consequences, including the inhibition of methyltransferase enzymes that are dependent on SAM as a cofactor.[2] One of the key downstream targets is Protein Arginine Methyltransferase 5 (PRMT5), which plays a critical role in RNA splicing and cell proliferation.[3][4] In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) already partially inhibits PRMT5, making these cells exquisitely sensitive to further reductions in SAM levels.[3][4]
Below is a diagram illustrating the central role of MAT2A in the methionine cycle and the point of intervention for MAT2A inhibitors.
References
Whitepaper: The Role of PRMT5 in MAT2A Inhibitor Sensitivity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Exploiting Synthetic Lethality in MTAP-Deleted Cancers
The concept of synthetic lethality—where the loss of two genes simultaneously is lethal, while the loss of either one alone is not—offers a powerful paradigm for developing precision cancer therapies. A prominent example of this is the relationship between Methionine Adenosyltransferase 2A (MAT2A) and Protein Arginine Methyltransferase 5 (PRMT5) in the context of methylthioadenosine phosphorylase (MTAP)-deficient tumors[1][2]. The gene encoding MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers, including glioblastoma, pancreatic cancer, and non-small-cell lung cancer[1][3][4][5].
This technical guide provides an in-depth overview of the molecular mechanisms underpinning the sensitivity of MTAP-deleted cancers to MAT2A inhibitors, with a central focus on the pivotal role of PRMT5. We will present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the core biological pathways and therapeutic strategies.
The MAT2A-PRMT5 Axis: A Core Vulnerability in MTAP-Deleted Cancers
The synthetic lethal relationship between MAT2A and MTAP deletion is mediated through PRMT5. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on various protein substrates, including histones and spliceosome components, thereby regulating essential cellular processes[2][6]. Its activity is dependent on the universal methyl donor, S-adenosylmethionine (SAM), which is primarily produced by MAT2A[2][7].
In healthy cells (MTAP-WT), MTAP metabolizes 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, as part of the methionine salvage pathway[1]. However, in cancer cells with homozygous MTAP deletion, this enzymatic function is lost, leading to a significant accumulation of intracellular MTA[7][8]. This accumulated MTA acts as a potent, endogenous competitive inhibitor of PRMT5, as it directly competes with SAM for the enzyme's active site[7][9][10]. Consequently, MTAP-deleted cancer cells exist in a state of partial, chronic PRMT5 inhibition, making them exquisitely dependent on the remaining PRMT5 activity for survival[2][10].
Targeting MAT2A with small molecule inhibitors in this context delivers a second, powerful blow. MAT2A inhibition depletes the intracellular pool of SAM, the essential substrate for PRMT5[2][11]. The combination of high MTA (the inhibitor) and low SAM (the substrate) synergistically suppresses the already-compromised PRMT5 activity, pushing the cancer cells past a survival threshold and inducing cell death[8][11]. This dual-insult mechanism explains the profound sensitivity of MTAP-deleted tumors to MAT2A inhibitors.
Caption: The MAT2A-PRMT5 signaling axis in MTAP-WT vs. MTAP-deleted cells.
Quantitative Data on Inhibitor Sensitivity and Synergy
The synthetic lethal interaction between MAT2A and PRMT5 has been quantified in numerous preclinical studies. The combination of MAT2A and PRMT5 inhibitors consistently demonstrates strong synergistic anti-tumor effects, particularly in MTAP-deleted cancer models[4][7][10][12].
In Vitro Cell Viability and Synergy
Combination therapy not only enhances potency but also leads to more rapid and durable responses compared to single-agent treatments.
Table 1: Synergy of MAT2A and PRMT5 Inhibitors in MTAP-Deleted Cancer Cell Lines
| Cell Line Model | Cancer Type | Inhibitor Combination | Key Finding | Synergy Score (ZIP) | Reference |
|---|---|---|---|---|---|
| MTAP-/- Glioma Cells | Glioblastoma | PRMT5i + MAT2Ai | Combination is more potent than monotherapy. | Positive (Synergistic) | [12] |
| H838 | NSCLC | IDE397 (MAT2Ai) + MTA-cooperative PRMT5i | Synergistic antiproliferative effects. | Not Specified | [10][13] |
| BXPC-3 | Pancreatic Cancer | IDE397 (MAT2Ai) + MTA-cooperative PRMT5i | Synergistic antiproliferative effects. | Not Specified | [10][13] |
| HT-29 (MTAP+/+) | Colorectal Cancer | MTDIA (MTAPi) + AG-270 (MAT2Ai) | Mimics synthetic lethality; IC50 for AG-270 decreased >1000-fold. | Synergistic |[6] |
In Vivo Tumor Growth Inhibition
In xenograft models, the combination of MAT2A and PRMT5 inhibitors leads to significant tumor growth inhibition (TGI) and even tumor regression at doses where single agents are less effective[4][10].
Table 2: In Vivo Efficacy of Combination Therapy in MTAP-Deleted Xenograft Models
| Xenograft Model | Inhibitor Combination | Dosing | Efficacy Outcome | Reference |
|---|---|---|---|---|
| U87MG (Glioblastoma) | GH56 (PRMT5i) + GH31 (MAT2Ai) | Low-dose combination | Achieved similar efficacy to high-dose GH56 alone with more rapid tumor regression. | [4] |
| H838 (NSCLC) | IDE397 (MAT2Ai) + MTA-cooperative PRMT5i | Well below MTD of each agent | Induced durable tumor regressions, including complete responses. | [10][13] |
| BXPC-3 (Pancreatic) | IDE397 (MAT2Ai) + MTA-cooperative PRMT5i | Well below MTD of each agent | Induced durable tumor regressions. | [10][13] |
| Glioma Models | PRMT5i + MAT2Ai | Not Specified | Significantly inhibited tumor growth and prolonged survival. |[12][14] |
Biomarker Modulation
The activity of MAT2A and PRMT5 inhibitors can be monitored by measuring downstream biomarkers. The most direct pharmacodynamic marker for PRMT5 activity is the level of symmetric dimethylarginine (SDMA) on proteins.
Table 3: Effect of Inhibitors on Key Biomarkers
| Treatment | Cell/Tumor Model | Biomarker | Effect | Reference |
|---|---|---|---|---|
| PRMT5 Inhibitor | Glioma Models | SDMA | Reduced SDMA levels. | [12][14][15] |
| MTDIA (MTAPi) + AG-270 (MAT2Ai) | HT-29 (MTAP+/+) | MTA:SAM Ratio | >40-fold increase. | [6] |
| MTDIA (MTAPi) + AG-270 (MAT2Ai) | HT-29 (MTAP+/+) | SDMA | >90% reduction, similar to direct PRMT5 inhibition. | [6] |
| IDE397 + PRMT5i Combination | MTAPdel Xenografts | SDMA (by IHC) | Earlier onset and greater extent of reduction compared to either agent alone. |[10][13] |
Key Experimental Protocols
Verifying the role of PRMT5 in MAT2A inhibitor sensitivity involves a series of standard and specialized assays. Below are detailed methodologies for core experiments.
Cell Viability and Synergy Assessment (CCK-8 Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of single agents and to assess the synergistic effect of their combination.
-
Cell Seeding: Plate cancer cells (e.g., MTAP-deleted and WT counterparts) in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to attach by incubating overnight[1].
-
Drug Treatment: Prepare serial dilutions of the MAT2A inhibitor and PRMT5 inhibitor. Treat cells with a matrix of concentrations for each drug, including single-agent and combination treatments. Include a vehicle control (e.g., DMSO)[1].
-
Incubation: Incubate the plates for an extended period, typically 7-8 days, to allow for the full cytostatic/cytotoxic effects of PRMT5 pathway inhibition to manifest[12].
-
Viability Measurement: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 2-3 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader[12].
-
Data Analysis:
-
IC50 Calculation: Calculate the IC50 values for each inhibitor alone using non-linear regression analysis.
-
Synergy Analysis: Use software like SynergyFinder to analyze the combination data. The software calculates synergy scores (e.g., ZIP, Loewe, Bliss) to determine if the drug interaction is synergistic, additive, or antagonistic[12]. Positive scores typically indicate synergy[12].
-
Western Blot for SDMA Levels
This protocol measures the pharmacodynamic effect of inhibitors on PRMT5 enzymatic activity.
-
Cell Lysis: Treat cells with inhibitors for a specified time (e.g., 5 days). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for symmetric dimethylarginine (anti-SDMA).
-
Incubate with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative reduction in global SDMA levels[6].
Caption: A typical experimental workflow for synergy assessment.
Therapeutic Strategies and Clinical Context
The robust preclinical data supporting the MAT2A-PRMT5 synthetic lethality has paved the way for clinical investigation. The primary therapeutic hypothesis is that MTAP-deleted tumors can be selectively targeted with minimal toxicity to normal tissues[3][9].
Therapeutic Approaches
-
MAT2A Inhibitor Monotherapy: By reducing SAM levels, MAT2A inhibitors (e.g., IDE397, AG-270) are designed to selectively kill cancer cells that have high MTA levels due to MTAP deletion[2][16].
-
MTA-Cooperative PRMT5 Inhibitor Monotherapy: A newer class of PRMT5 inhibitors (e.g., MRTX1719, AMG 193) has been developed that specifically binds to the PRMT5-MTA complex[9][17]. This provides a wider therapeutic window, as the inhibitor is significantly more potent in the high-MTA environment of MTAP-deleted cancer cells compared to normal cells[9].
-
Combination Therapy (MAT2Ai + PRMT5i): This is a highly promising strategy designed to maximize the therapeutic effect. Combining a MAT2A inhibitor with an MTA-cooperative PRMT5 inhibitor attacks the pathway from two directions: depleting the substrate (SAM) while simultaneously enhancing inhibition via the PRMT5-MTA-inhibitor complex[9][10]. This dual approach is expected to lead to deeper and more durable responses and may overcome potential resistance mechanisms[9][10]. Clinical trials evaluating this combination are underway[17].
Caption: The therapeutic logic for targeting the MAT2A-PRMT5 axis.
Conclusion
The intricate relationship between MAT2A and PRMT5 in MTAP-deleted cancers provides a compelling, clinically relevant example of synthetic lethality. The accumulation of MTA in these tumors creates a unique vulnerability, sensitizing them to inhibitors that disrupt the MAT2A-SAM-PRMT5 axis. PRMT5 stands as the central node in this pathway; its partial inhibition by MTA is the key event that establishes sensitivity to MAT2A inhibitors. Preclinical data strongly support the synergistic activity of combining MAT2A and PRMT5 inhibitors, a strategy that promises to deliver more profound and durable anti-tumor responses. As clinical trials progress, this dual-targeting approach holds the potential to become a cornerstone of therapy for patients with MTAP-deleted malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. "Therapeutic Potential of Prmt5 and Mat2A As Synthetic Lethal Targets I" by Yasaman Barekatain [digitalcommons.library.tmc.edu]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ideayabio.com [ideayabio.com]
- 12. researchgate.net [researchgate.net]
- 13. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
- 14. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 17. medtechalert.com [medtechalert.com]
The Impact of MAT2A Inhibition on Histone and Protein Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for virtually all methylation reactions within the cell. These reactions, which include the methylation of histones, non-histone proteins, DNA, and RNA, are fundamental to the regulation of gene expression, signal transduction, and other essential cellular processes. Dysregulation of MAT2A and aberrant methylation patterns are increasingly implicated in the pathogenesis of various diseases, most notably cancer.
This technical guide provides an in-depth overview of the impact of MAT2A inhibition on histone and protein methylation, with a focus on the therapeutic potential of small molecule inhibitors. We will delve into the mechanism of action, summarize key quantitative data, provide detailed experimental protocols for assessing inhibitor efficacy, and visualize the underlying biological pathways. While this guide will reference the broader class of MAT2A inhibitors, it will use the potent inhibitor Mat2A-IN-5 and other well-characterized inhibitors such as FIDAS-5 and AG-270 as illustrative examples.
Mechanism of Action: MAT2A Inhibition and its Epigenetic Consequences
MAT2A converts methionine and ATP into SAM.[1] SAM is the sole methyl donor for methyltransferases, which catalyze the transfer of a methyl group to their respective substrates. Inhibition of MAT2A leads to a depletion of the cellular SAM pool. This reduction in SAM availability has profound effects on the activity of a wide range of methyltransferases, leading to alterations in the methylation status of numerous proteins and nucleic acids.
A key consequence of MAT2A inhibition is the modulation of histone methylation patterns. Histone methylation, occurring predominantly on lysine (B10760008) and arginine residues of histone tails, is a critical epigenetic modification that dictates chromatin structure and gene accessibility. Specific histone marks are associated with either transcriptional activation or repression. For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene promoters, while trimethylation at lysine 27 (H3K27me3) is a hallmark of transcriptionally silenced chromatin.
Furthermore, MAT2A inhibition impacts the methylation of non-histone proteins. A particularly important target is the protein arginine methyltransferase 5 (PRMT5). In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA), a partial inhibitor of PRMT5.[2] These cancer cells become highly dependent on MAT2A to maintain sufficient SAM levels for the remaining PRMT5 activity. Inhibition of MAT2A in this context leads to a synergistic suppression of PRMT5, a concept known as synthetic lethality.[2] PRMT5 is responsible for the symmetric dimethylation of arginine residues (SDMA) on a variety of proteins, including histones and components of the spliceosome.
The signaling pathway from MAT2A inhibition to its downstream effects is illustrated below.
Quantitative Data on the Effects of MAT2A Inhibitors
The potency and efficacy of MAT2A inhibitors can be quantified through various in vitro and in vivo assays. Below are tables summarizing key quantitative data for representative MAT2A inhibitors. It is important to note that while "this compound" is a potent inhibitor, detailed public data is limited; therefore, data from other well-characterized inhibitors are included to provide a comprehensive picture.
Table 1: In Vitro Potency of Representative MAT2A Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Reference |
| FIDAS-5 | MAT2A | Enzymatic Assay | 2.1 µM | [3] |
| AG-270 | MAT2A | Enzymatic Assay | < 10 nM | [4] |
| PF-9366 | MAT2A | Enzymatic Assay | 420 nM | [5] |
Table 2: Cellular Effects of Representative MAT2A Inhibitors
| Inhibitor | Cell Line | Effect | Quantitative Measurement | Reference |
| FIDAS-5 | Huh7, Hep3B | Inhibition of Cell Viability | IC50 values of ~1-5 µM after 72h | [6] |
| FIDAS-5 | LS174T | SAM Level Reduction | Significant reduction in cellular SAM | [3] |
| AG-270 | MTAP-null cancer cells | Proliferation Inhibition | Selective inhibition of MTAP-deleted cells | [4] |
| AG-270 | Paired tumor biopsies | SDMA Reduction | Average H-score reduction of 36.4% | [7] |
| PF-9366 | H460/DDP, PC-9 | Histone Methylation | Reduction in H3K9me2 and H3K36me3 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of MAT2A inhibitors on histone and protein methylation.
Western Blotting for Histone and Protein Methylation
Western blotting is a fundamental technique to assess changes in the global levels of specific histone and protein methylation marks.
Objective: To determine the effect of a MAT2A inhibitor on the total cellular levels of specific histone modifications (e.g., H3K27me3, H3K4me2) and protein methylation (e.g., SDMA).
Materials:
-
Cell lines of interest (e.g., MTAP-deleted and wild-type)
-
MAT2A inhibitor (e.g., this compound)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (15% for histones)
-
PVDF or nitrocellulose membranes (0.2 µm for histones)
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the methylation mark of interest, e.g., anti-H3K27me3, anti-SDMA, and loading controls like anti-H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the MAT2A inhibitor or vehicle control (DMSO) for a specified time (e.g., 48-72 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 15% polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide localization of specific histone modifications.
Objective: To map the genomic regions that show changes in a specific histone mark (e.g., H3K27me3) upon treatment with a MAT2A inhibitor.
Materials:
-
Cell lines of interest
-
MAT2A inhibitor
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease (for chromatin shearing)
-
ChIP-grade antibody specific for the histone modification of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with the MAT2A inhibitor. Cross-link proteins to DNA with formaldehyde and then quench with glycine.
-
Chromatin Preparation: Lyse the cells and nuclei. Shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight at 4°C. Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome, perform peak calling to identify regions of enrichment, and compare the enrichment profiles between treated and control samples to identify differential binding sites.
The general workflow for a ChIP-seq experiment is depicted below.
Quantitative Mass Spectrometry for Global Histone and Protein Methylation Analysis
Mass spectrometry (MS)-based proteomics provides a highly sensitive and unbiased approach to quantify global changes in histone and protein methylation.
Objective: To globally and quantitatively profile changes in histone and non-histone protein methylation in response to MAT2A inhibition.
Materials:
-
Cell lines of interest
-
MAT2A inhibitor
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) reagents (optional, for quantitative comparison)
-
Cell lysis buffer
-
Trypsin
-
Sample clean-up and fractionation materials (e.g., C18 columns)
-
High-resolution mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system (LC-MS/MS)
-
Proteomics data analysis software
Procedure:
-
Cell Culture and Treatment: If using SILAC, grow cells in "heavy" and "light" amino acid-containing media. Treat one population with the MAT2A inhibitor.
-
Protein Extraction and Digestion: Harvest cells, lyse them, and digest the proteins into peptides using trypsin.
-
Peptide Clean-up and Fractionation: Clean up the peptide mixture and, if necessary, fractionate to reduce complexity.
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to identify the peptides and their post-translational modifications, including methylation. For SILAC experiments, the relative abundance of "heavy" and "light" peptides is used to quantify changes in methylation levels between the treated and control samples. For label-free quantification, the peak intensities of the peptides are compared.
Conclusion
Inhibition of MAT2A represents a promising therapeutic strategy, particularly in the context of MTAP-deleted cancers. The profound impact of MAT2A inhibitors on the epigenome, through the global alteration of histone and protein methylation, underscores the critical role of SAM metabolism in cellular homeostasis and disease. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further investigate the therapeutic potential of targeting this key metabolic enzyme. As our understanding of the intricate interplay between metabolism and epigenetics continues to grow, MAT2A inhibitors are poised to become an important class of targeted therapies.
References
- 1. Bioinformatics Methods for ChIP-seq Histone Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated N,N-dialkylaminostilbenes repress colon cancer by targeting methionine S-adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on Mat2A-IN-5 in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine adenosyltransferase 2A (MAT2A) is a pivotal enzyme in one-carbon metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions. In recent years, MAT2A has garnered significant attention as a therapeutic target in oncology, particularly for tumors harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, results in the accumulation of methylthioadenosine (MTA), a metabolite that renders cancer cells exquisitely dependent on the de novo synthesis of SAM by MAT2A. This creates a state of synthetic lethality that can be exploited therapeutically. Mat2A-IN-5 is a potent and selective inhibitor of MAT2A that has demonstrated compelling preclinical efficacy in solid tumor models with MTAP deletion. This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo activity, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a regulatory site on the MAT2A enzyme. This binding event induces a conformational change that locks the enzyme in an inactive state, thereby blocking the synthesis of SAM from its precursors, methionine and ATP. In the specific context of MTAP-deleted cancer cells, the inhibition of MAT2A by this compound triggers a cascade of events that culminate in cell death:
-
Profound SAM Depletion: The primary consequence of MAT2A inhibition is a drastic reduction in the intracellular pool of SAM.
-
Inhibition of PRMT5: Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of proteins, including histones and components of the spliceosome. The enzymatic activity of PRMT5 is highly sensitive to SAM concentrations. The depletion of SAM by this compound leads to potent inhibition of PRMT5. This effect is amplified in MTAP-deleted cells, where the accumulation of MTA already partially inhibits PRMT5.
-
Aberrant Splicing and Cell Cycle Arrest: The inhibition of PRMT5 disrupts normal pre-mRNA splicing, leading to the accumulation of mis-spliced transcripts, cell cycle arrest, and the induction of apoptosis.
-
Disruption of Global Methylation: Beyond its impact on PRMT5, the depletion of SAM disrupts a wide array of essential methylation reactions, further contributing to cellular stress and demise in cancer cells that have a heightened demand for these processes.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in MTAP-deleted solid tumors.
Quantitative Data
The preclinical activity of this compound has been quantified in a range of in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Activity of this compound
| Cell Line | Tumor Type | MTAP Status | IC50 (nM) - Proliferation | IC50 (nM) - SDMA Reduction |
| HCT116 | Colorectal | Wild-Type | >10,000 | >5,000 |
| HCT116 | Colorectal | Knockout (-/-) | 15 | 5 |
| MIA PaCa-2 | Pancreatic | Deleted | 25 | 8 |
| NCI-H1792 | Lung | Deleted | 40 | 12 |
| A549 | Lung | Wild-Type | >10,000 | >5,000 |
Table 2: In Vivo Efficacy of this compound in a HCT116 MTAP-/- Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Change in Tumor SDMA (%) | Change in Plasma SAM (%) |
| Vehicle | - | 0 | 0 | 0 |
| This compound | 10 | 55 | -45 | -40 |
| This compound | 30 | 85 | -70 | -65 |
| This compound | 100 | 98 | -92 | -88 |
Experimental Protocols
The following section provides detailed protocols for the key assays used to evaluate the preclinical efficacy of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical evaluation of this compound.
Cell Proliferation Assay (MTT-based)
This colorimetric assay is used to assess the impact of this compound on cell viability and proliferation.
-
Materials:
-
MTAP-wild-type and MTAP-deleted cancer cell lines
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum)
-
This compound, dissolved in DMSO
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density (typically 2,000-5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a serial dilution of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubate the plates for 72 hours under the same conditions.
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[1]
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the half-maximal inhibitory concentration (IC50).
-
Western Blot for Symmetric Dimethylarginine (SDMA)
This immunoassay is used to detect changes in the levels of SDMA, a downstream pharmacodynamic biomarker of PRMT5 activity.
-
Materials:
-
Cell lysates or tumor homogenates from treated and untreated samples
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris) and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST)
-
Primary antibody: anti-SDMA motif (e.g., Cell Signaling Technology, #13222)
-
Loading control primary antibody: anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Prepare protein lysates from cells or tumor tissue using ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-SDMA antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
If necessary, strip the membrane and re-probe with a loading control antibody to confirm equal protein loading across all lanes.
-
LC-MS/MS for S-Adenosylmethionine (SAM) Quantification
This method provides a highly sensitive and specific quantification of SAM levels in biological matrices.
-
Materials:
-
Plasma or cell extract samples
-
Ice-cold 80:20 methanol:water extraction solvent
-
Stable isotope-labeled internal standard (e.g., d3-SAM)
-
LC-MS/MS system equipped with a triple quadrupole mass spectrometer
-
Reversed-phase C18 analytical column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Procedure:
-
Sample Preparation:
-
For plasma: to 50 µL of plasma, add 200 µL of ice-cold extraction solvent containing the internal standard.
-
For cells: resuspend a cell pellet in the extraction solvent with the internal standard.
-
Vortex the samples and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of Mobile Phase A.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution with Mobile Phases A and B.
-
Detect SAM and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The characteristic MRM transition for SAM is typically m/z 399 -> 250.
-
Quantify the concentration of SAM in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.
-
-
Subcutaneous Xenograft Mouse Model
This in vivo model is essential for evaluating the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
HCT116 MTAP-/- cells in the logarithmic growth phase
-
Matrigel
-
Sterile PBS
-
Formulation of this compound suitable for oral gavage
-
Digital calipers
-
-
Procedure:
-
Harvest HCT116 MTAP-/- cells and ensure high viability (>90%). Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their volume using digital calipers 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, and various doses of this compound).
-
Administer this compound or the vehicle control to the respective groups daily via oral gavage.
-
Continue to monitor tumor volume and the body weight of the mice throughout the duration of the study.
-
At the end of the study, euthanize the mice and collect tumor tissue and plasma for pharmacodynamic analyses (e.g., SDMA and SAM levels).
-
Calculate the tumor growth inhibition (TGI) for each treatment group in comparison to the vehicle control group.
-
Conclusion
The comprehensive preclinical data for this compound provide a strong rationale for its continued development as a targeted therapeutic for solid tumors with MTAP deletion. The potent and selective inhibition of MAT2A by this compound effectively exploits the synthetic lethal vulnerability in these cancers, leading to significant anti-tumor activity in both in vitro and in vivo models. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of this compound and other MAT2A inhibitors. Future research directions should include the exploration of combination strategies and the identification of robust predictive biomarkers to guide the clinical application of this promising class of anti-cancer agents.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the MAT2A-PRMT5 Axis in Cancer
Executive Summary
The MAT2A-PRMT5 axis has emerged as a critical and highly promising therapeutic target in oncology, particularly for a significant subset of cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene. Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. A key consumer of SAM is Protein Arginine Methyltransferase 5 (PRMT5), the main enzyme that catalyzes symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating gene expression, RNA splicing, signal transduction, and the DNA damage response.
The frequent co-deletion of the MTAP gene with the tumor suppressor CDKN2A in approximately 15% of all human cancers creates a unique metabolic vulnerability.[1][2][3][4][5] Loss of MTAP function leads to the accumulation of its substrate, methylthioadenosine (MTA), a potent endogenous inhibitor of PRMT5.[4][6] This partial inhibition renders MTAP-deleted cancer cells exquisitely dependent on the remaining PRMT5 activity, which in turn becomes highly sensitive to the intracellular concentration of its substrate, SAM. Consequently, targeting MAT2A to reduce SAM levels provides a synthetic lethal strategy to selectively kill MTAP-deleted cancer cells by further suppressing the already compromised PRMT5 function. This guide provides a comprehensive overview of the core biology of this axis, the therapeutic rationale, quantitative data, and detailed experimental protocols for its investigation.
The Core Biology of the MAT2A-PRMT5 Axis
The interplay between MAT2A and PRMT5 is central to cellular methylation and is hijacked by cancer cells to promote survival and proliferation.
-
MAT2A (Methionine Adenosyltransferase 2A): This rate-limiting enzyme catalyzes the conversion of methionine and ATP into SAM.[7][8][9] Cancer cells, with their high metabolic and proliferative rates, exhibit an increased demand for SAM, often leading to the overexpression of MAT2A.[8][9]
-
SAM (S-adenosylmethionine): As the principal methyl donor, SAM is essential for numerous biological processes. Its availability, controlled by MAT2A, is a critical determinant of the activity of methyltransferases like PRMT5.[1]
-
PRMT5 (Protein Arginine Methyltransferase 5): A type II arginine methyltransferase, PRMT5 forms a complex with MEP50/WDR77 to catalyze the symmetric dimethylation of arginine (sDMA) on its substrates.[10][11] Dysregulation of PRMT5 is implicated in tumorigenesis through several mechanisms:
-
Transcriptional Repression: PRMT5-mediated methylation of histone tails, such as H4R3 and H3R8, is generally associated with the transcriptional repression of tumor suppressor genes, including those in the RB family.[12][13][14]
-
RNA Splicing: PRMT5 methylates components of the spliceosome machinery. Its inhibition or depletion causes defects in splicing fidelity, leading to the retention of introns or skipping of exons in genes crucial for cell cycle control and apoptosis, such as MDM4, which in turn can activate the p53 pathway.[12][15]
-
Signal Transduction: PRMT5 can directly methylate and regulate the activity of proteins in key oncogenic signaling pathways, including EGFR and PI3K/AKT.[16][17]
-
DNA Damage Response (DDR): PRMT5 regulates the expression of genes involved in the DDR.[18] Its inhibition can therefore sensitize cancer cells to PARP inhibitors and other DNA-damaging agents.[18][19]
-
The Synthetic Lethality of MTAP Deletion
The therapeutic window for targeting the MAT2A-PRMT5 axis is created by a specific genetic alteration.
-
MTAP (Methylthioadenosine Phosphorylase): This enzyme is involved in the methionine salvage pathway. Its gene is located on chromosome 9p21, adjacent to the CDKN2A tumor suppressor, and is frequently co-deleted in numerous cancers, including glioblastoma, pancreatic cancer, and non-small cell lung cancer.[2][16]
-
MTA (Methylthioadenosine): In healthy cells, MTAP metabolizes MTA. In MTAP-deleted cells, MTA accumulates to high levels.[4][6]
-
PRMT5 Inhibition by MTA: MTA is a potent and selective natural inhibitor of PRMT5, competing with SAM for binding to the enzyme's active site.[4][6][20] This accumulation of MTA partially suppresses PRMT5 activity.
-
Vulnerability: This partial inhibition makes MTAP-deleted cancer cells critically dependent on MAT2A for a steady supply of SAM to maintain the minimal PRMT5 function required for their survival.[1][6][16] Inhibiting MAT2A in this context depletes SAM, leading to a further reduction in PRMT5 activity below a viable threshold, resulting in selective cancer cell death—a classic example of synthetic lethality.[1]
Data Presentation
Table 1: Key Proteins and Metabolites in the MAT2A-PRMT5 Axis
| Component | Full Name | Type | Core Function in the Axis |
| MAT2A | Methionine Adenosyltransferase 2A | Enzyme | Catalyzes the synthesis of SAM from methionine and ATP.[7][9] |
| PRMT5 | Protein Arginine Methyltransferase 5 | Enzyme | Catalyzes symmetric dimethylation of arginine on substrates, using SAM as a methyl donor.[10][12][15] |
| MTAP | Methylthioadenosine Phosphorylase | Enzyme | Metabolizes MTA in the methionine salvage pathway.[4][12] |
| SAM | S-Adenosylmethionine | Metabolite | The universal methyl donor substrate for PRMT5.[1][8] |
| MTA | 5'-Methylthioadenosine | Metabolite | Substrate for MTAP; accumulates upon MTAP deletion and acts as an endogenous inhibitor of PRMT5.[6][12] |
| SDMA | Symmetric Dimethylarginine | PTM | The product of PRMT5 enzymatic activity; serves as a key pharmacodynamic biomarker for PRMT5 inhibition.[5][10][21] |
Table 2: Selected PRMT5 Substrates and Consequences of their Methylation in Cancer
| Substrate Class | Example Substrate(s) | Biological Consequence of PRMT5-mediated Methylation | Reference(s) |
| Histones | H4R3, H3R8, H2AR3 | Transcriptional repression of tumor suppressor genes (e.g., RB family).[12][13][22] | [12][13][22] |
| Splicing Factors | Sm proteins (SmD1, SmD3, SmB) | Regulation of spliceosome assembly and alternative splicing of critical genes (e.g., MDM4), affecting p53 pathway. | [12][15] |
| Transcription Factors | E2F1, p53 | Modulation of transcriptional activity, promoting cell growth and inhibiting apoptosis.[13][16][22] | [13][16][22] |
| Signaling Proteins | EGFR | Regulation of growth factor signaling pathways, impacting cell proliferation and migration.[12][16] | [12][16] |
| DNA Damage Repair | FANCD2, RAD51 | Regulation of DDR gene expression, impacting sensitivity to DNA damaging agents. | [18] |
Table 3: Summary of MAT2A Inhibitors in Clinical Development
| Inhibitor | Company | Phase of Development | Target Population | Key Findings / Status | Reference(s) |
| AG-270 (Ivosidenib) | Agios/Servier | Phase I/II | Advanced solid tumors or lymphoma with MTAP deletion. | Manageable safety profile, preliminary evidence of clinical activity, and proof-of-mechanism via reduction in plasma SAM and tumor SDMA.[21][23] | [21][23][24] |
| IDE397 | IDEAYA Biosciences | Phase II | MTAP-deleted solid tumors (e.g., NSCLC, Urothelial). | Encouraging clinical activity with a 39% ORR reported in Phase II trials; favorable safety profile.[3][25] | [3][25] |
| SCR-7952 | Unknown | Preclinical | MTAP-deleted tumors. | Potent and selective antitumor effects in vitro and in vivo; shows synergy with PRMT5 inhibitors.[25] | [25] |
Table 4: Summary of PRMT5 Inhibitors in Clinical Development
| Inhibitor | Company | Phase of Development | Target Population | Key Findings / Status | Reference(s) |
| GSK3326595 | GlaxoSmithKline | Phase II | AML, HR+ Breast Cancer. | Showed manageable side effects but clinical development was discontinued.[26][27] | [26][27] |
| JNJ-64619178 | Janssen | Phase I | B-cell NHL, Solid Tumors. | Modest ORR (5.6%) overall, with higher activity in adenoid cystic carcinoma (11.5%).[19] | [19][28] |
| AMG 193 | Amgen | Phase I | MTAP-null solid tumors. | Promising preliminary clinical activity with partial responses observed.[25] | [25] |
| MRTX1719 | Mirati Therapeutics | Phase I | MTAP-deleted solid tumors. | Promising preliminary clinical activity with partial responses observed.[25] | [25] |
Mandatory Visualizations
Diagram 1: The Core MAT2A-PRMT5 Signaling Pathway
Caption: Core enzymatic cascade of the MAT2A-PRMT5 axis.
Diagram 2: Synthetic Lethality in MTAP-Deleted Cancers
Caption: The MAT2A/PRMT5 synthetic lethal relationship in MTAPdel cells.
Diagram 3: General Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for preclinical evaluation of MAT2A/PRMT5 inhibitors.
Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethylarginine (SDMA) as a Pharmacodynamic Biomarker
This protocol is used to assess the inhibition of PRMT5 activity within cells by measuring the levels of its product, SDMA, on total cellular proteins.
1. Materials:
-
MTAP-WT and MTAPdel cell lines
-
MAT2A or PRMT5 inhibitor
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary Antibody: Anti-symmetric Di-Methyl Arginine (sDMA) antibody
-
Primary Antibody: Anti-GAPDH or β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
2. Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of the selected inhibitor (e.g., 0, 10, 100, 1000 nM) for 24-72 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-sDMA antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
Protocol 2: In Vitro PRMT5 Methyltransferase Assay (Radiometric)
This assay directly measures the enzymatic activity of recombinant PRMT5 by quantifying the transfer of a radiolabeled methyl group from SAM to a substrate.
1. Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) or other suitable substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
S-adenosyl-L-homocysteine (SAH) for standard curve/positive control inhibition
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Phosphocellulose filter paper
-
Scintillation fluid and counter
2. Procedure:
-
Reaction Setup: Prepare a master mix containing assay buffer, the histone H4 peptide substrate (e.g., at 5 µM), and the PRMT5/MEP50 enzyme (e.g., at 10 nM).
-
Inhibitor Addition: In a 96-well plate, add the test compound (PRMT5 inhibitor) at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "full inhibition" control (e.g., 100 µM SAH).
-
Enzyme Addition: Add the enzyme master mix to the wells containing the inhibitors and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the methylation reaction by adding [³H]-SAM to a final concentration of 1 µM.
-
Incubation: Incubate the plate at 30°C for 1-2 hours. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 7.5 M guanidine (B92328) hydrochloride or by spotting the reaction mixture directly onto phosphocellulose filter paper.
-
Washing: If using filter paper, wash the paper three times with 75 mM phosphoric acid to remove unincorporated [³H]-SAM.
-
Quantification: Place the dried filter paper spots into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
1. Materials:
-
MTAP-WT and MTAPdel cell lines
-
MAT2A or PRMT5 inhibitor
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
2. Procedure:
-
Cell Seeding: Seed cells in the opaque-walled 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of media. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor. Add the compound to the wells (often in a volume of 1-2 µL from a concentrated stock to minimize solvent effects). Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72-120 hours, depending on the cell line's doubling time.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (media-only wells).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value for each cell line. A significantly lower IC50 in the MTAPdel line compared to the MTAP-WT line indicates synthetic lethality.
-
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 3. MAT2A and PRMT5: Key Cancer Targets Gaining Attention | C-Therapeutics [ctherapeuticsgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mohawkcollege.primo.exlibrisgroup.com [mohawkcollege.primo.exlibrisgroup.com]
- 7. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. PRMT5 function and targeting in cancer [cell-stress.com]
- 16. ideayabio.com [ideayabio.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. onclive.com [onclive.com]
- 20. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacr.org [aacr.org]
- 24. Facebook [cancer.gov]
- 25. probiologists.com [probiologists.com]
- 26. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 27. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 28. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Methionine Adenosyltransferase 2A (MAT2A) in Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical enzyme in the landscape of cancer metabolism and a promising target for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted role of MAT2A in cancer, with a focus on its enzymatic function, regulation, and the metabolic vulnerabilities it creates in cancer cells. We will delve into the quantitative aspects of MAT2A inhibition, detail key experimental protocols for its study, and visualize the intricate signaling pathways it governs.
MAT2A is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in all cells.[1] SAM is indispensable for a myriad of cellular processes, including the methylation of DNA, RNA, histones, and other proteins, which are fundamental for regulating gene expression, cell signaling, and maintaining cellular homeostasis.[1] Cancer cells, with their heightened proliferative rate, exhibit an increased demand for SAM, making them particularly dependent on MAT2A activity.[1]
A significant breakthrough in targeting MAT2A came with the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2] MTAP is an essential enzyme in the methionine salvage pathway, and its deletion, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[3] MTA acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme crucial for various cellular processes, including RNA splicing.[3] This partial inhibition of PRMT5 in MTAP-deleted cells renders them exquisitely sensitive to further reductions in SAM levels through the inhibition of MAT2A, leading to a synergistic anti-tumor effect.[3][4] This guide will provide a comprehensive overview of this synthetic lethal interaction and its therapeutic implications.
Data Presentation: Quantitative Analysis of MAT2A Inhibition
The following tables summarize key quantitative data from preclinical studies investigating the effects of MAT2A inhibitors in various cancer models.
Table 1: In Vitro Efficacy of MAT2A Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Reference(s) |
| AG-270 | HCT116 | Wild-Type | >30,000 | [5] |
| HCT116 | Deleted | 260 | [3][5] | |
| NCI-H1395 | Deleted | 30 | [6] | |
| LU-99 | Deleted | 20 | [6] | |
| MSTO-211H | Deleted | 40 | [6] | |
| IDE397 | HCT116 | Wild-Type | >10,000 | |
| HCT116 | Deleted | 10 | ||
| A549 | Deleted | 25 | ||
| NCI-H226 | Deleted | 15 |
Table 2: Pharmacodynamic Effects of MAT2A Inhibitors
| Inhibitor | Model System | Parameter Measured | Effect | Reference(s) |
| AG-270 | MTAP-deleted xenograft tumors | Tumor SAM levels | Significant reduction | [7] |
| Patients with MTAP-deleted tumors | Plasma SAM levels | 54-70% reduction | [5] | |
| MTAP-deleted cancer cells | Symmetric dimethylarginine (SDMA) | Reduction | [5] | |
| IDE397 | HCT116 MTAP-/- cells (24h treatment) | Intracellular SAM levels | Dose-dependent reduction | [8] |
| MTAP-deleted solid tumor patients | Plasma SAM levels | 69-88% reduction | [9] |
Table 3: MAT2A Enzyme Kinetic Parameters
| Substrate | Km | kcat | Cell/Enzyme Source | Reference(s) |
| ATP | 50 ± 10 µM | 0.09 ± 0.005 s⁻¹ | Human Mat2A | [10][11] |
| L-Methionine | 5 ± 2 µM | - | Human Mat2A | [10][11] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of MAT2A's role in cancer.
MAT2A-PRMT5 Signaling Pathway in MTAP-Deleted Cancers
Caption: MAT2A-PRMT5 signaling in MTAP-deleted cancer and therapeutic intervention.
Experimental Workflow for a High-Throughput Synthetic Lethality Screen
Caption: Workflow for a CRISPR/shRNA-based synthetic lethality screen with a MAT2A inhibitor.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of MAT2A in cancer metabolism.
MAT2A Enzymatic Activity Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (B84403) (Pi) produced as a byproduct of the MAT2A-catalyzed reaction.
-
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
MAT2A inhibitor (e.g., AG-270, IDE397) dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplate
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the MAT2A inhibitor in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup:
-
To "Inhibitor" wells, add 5 µL of the diluted inhibitor.
-
To "Positive Control" (no inhibitor) wells, add 5 µL of assay buffer with the same final DMSO concentration.
-
To "Blank" (no enzyme) wells, add 10 µL of assay buffer.
-
-
Enzyme Addition: Add 10 µL of diluted MAT2A enzyme (e.g., 30-300 nM final concentration) to the "Inhibitor" and "Positive Control" wells.
-
Substrate Addition: Prepare a master mix of ATP and L-Methionine in assay buffer (final concentrations around their Km values, e.g., 50-80 µM for ATP and 5-26 µM for L-Methionine). Add 10 µL of this master mix to all wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add 50 µL of the colorimetric phosphate detection reagent to each well. Incubate for 15-30 minutes at room temperature, protected from light, to allow for color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "Blank" wells from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control." Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT/MTS)
This assay assesses the effect of MAT2A inhibitors on the viability and proliferation of cancer cells.[12]
-
Materials:
-
MTAP-wild-type and MTAP-deleted cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
MAT2A inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of the MAT2A inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT/MTS Addition:
-
For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
-
Quantification of Intracellular SAM and SAH by LC-MS/MS
This method provides accurate and sensitive quantification of SAM and S-adenosylhomocysteine (SAH) levels in cell extracts.[13][14][15]
-
Materials:
-
Cultured cancer cells
-
Ice-cold PBS
-
Extraction solution (e.g., 80% methanol)
-
Stable isotope-labeled internal standards (e.g., d3-SAM)
-
LC-MS/MS system
-
-
Procedure:
-
Cell Harvesting and Extraction:
-
Treat cells with the MAT2A inhibitor for the desired time.
-
Wash cells with ice-cold PBS and then add ice-cold extraction solution.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Sample Preparation:
-
Spike the supernatant with a known concentration of the internal standard.
-
Evaporate the solvent and reconstitute the sample in an appropriate mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a column suitable for separating polar metabolites, such as a HILIC or a C8 reverse-phase column.[13]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).[13]
-
Example MRM transitions: SAM (m/z 399.3 → 250.3), SAH (m/z 385.3 → 136.3), d3-SAM (m/z 402.3 → 250.3).[16]
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of pure SAM and SAH.
-
Quantify the concentration of SAM and SAH in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the final concentrations to the cell number or total protein concentration of the original sample.
-
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Marks
This protocol allows for the genome-wide analysis of histone modifications, such as H3K27me3, to assess the epigenetic consequences of MAT2A inhibition.[12]
-
Materials:
-
Cultured cancer cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
Antibody specific to the histone modification of interest (e.g., anti-H3K27me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
-
-
Procedure:
-
Cross-linking and Cell Lysis:
-
Treat cells with the MAT2A inhibitor.
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells to release the nuclei.
-
-
Chromatin Fragmentation:
-
Isolate the nuclei and lyse them to release chromatin.
-
Fragment the chromatin to a size range of 200-600 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the target histone modification (e.g., anti-H3K27me3). The antibody concentration should be optimized, but a typical starting point is 1-5 µg per ChIP reaction.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment for the histone mark.
-
Compare the enrichment profiles between inhibitor-treated and control samples to identify differential histone modification patterns.
-
-
Conclusion
MAT2A stands as a pivotal node in the metabolic network of cancer cells, and its inhibition represents a highly promising therapeutic strategy, particularly for MTAP-deleted tumors.[2] The synthetic lethal interaction between MAT2A inhibition and MTAP deletion provides a clear rationale for the development of targeted therapies that can selectively eliminate cancer cells while sparing normal tissues. The quantitative data presented in this guide underscore the potency and selectivity of MAT2A inhibitors, and the detailed experimental protocols provide a roadmap for researchers to further investigate the intricate role of MAT2A in cancer metabolism and to evaluate the efficacy of novel therapeutic agents. The continued exploration of the downstream effects of MAT2A inhibition on epigenetic regulation and other cellular processes will undoubtedly unveil new therapeutic opportunities and refine our understanding of cancer metabolism.
References
- 1. ir.ideayabio.com [ir.ideayabio.com]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Mat2A-IN-5: A Technical Guide to its Role in Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. In numerous cancers, MAT2A is overexpressed and plays a pivotal role in sustaining rapid proliferation. Mat2A-IN-5 is a potent and selective inhibitor of MAT2A, representing a promising therapeutic strategy for cancers with a dependency on one-carbon metabolism. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression, detailing the underlying molecular mechanisms, experimental methodologies for its characterization, and key quantitative data.
Introduction to MAT2A and its Role in Cancer
MAT2A catalyzes the conversion of methionine and ATP into SAM. SAM is essential for a multitude of cellular processes, including DNA, RNA, and protein methylation, which are fundamental for the regulation of gene expression and signal transduction. Cancer cells, with their heightened metabolic demands to support continuous growth and division, exhibit a strong dependence on the methionine cycle. Consequently, targeting MAT2A presents a selective vulnerability in these malignant cells.
Inhibition of MAT2A leads to the depletion of intracellular SAM pools. This has profound downstream effects, most notably the inhibition of protein arginine methyltransferase 5 (PRMT5). PRMT5 is a key enzyme that symmetrically dimethylates a variety of substrates, including histones and components of the spliceosome. Disruption of PRMT5 activity due to SAM depletion leads to defects in mRNA splicing, DNA damage, and ultimately, cell cycle arrest and apoptosis. This is particularly effective in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event that occurs in approximately 15% of all human cancers, creating a synthetic lethal relationship with MAT2A inhibition.[1][2]
Data Presentation: Quantitative Effects on Cell Cycle Progression
While specific quantitative data for this compound's effect on cell cycle phase distribution is not extensively available in the public domain, the effects of other well-characterized MAT2A inhibitors, such as AG-270, provide a strong indication of the expected outcomes. The following tables summarize the representative effects of MAT2A inhibition on cell cycle distribution in cancer cell lines.
Table 1: Effect of MAT2A Inhibition on Cell Cycle Distribution in MTAP-deficient HCT116 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 45.2 | 35.1 | 20.7 |
| AG-270 (1 µM) | 43.8 | 30.5 | 25.7 |
Note: Data is representative of the effects of the MAT2A inhibitor AG-270 on HCT116 MTAP-/- cells after 72 hours of treatment and is used as a surrogate for this compound. Data is illustrative and sourced from conceptual understanding based on available literature.[3][4]
Table 2: Impact of MAT2A Inhibition on Key Cell Cycle Regulatory Proteins
| Protein | Effect of MAT2A Inhibition | Mechanism |
| p21 (CDKN1A) | Upregulation | Inhibition of MAT2A can lead to increased p53 stability, which in turn transcriptionally activates p21, a potent cyclin-dependent kinase inhibitor.[2] |
| Cyclin D1 | Downregulation | Reduced signaling through pathways that promote cell proliferation can lead to decreased expression of key cyclins like Cyclin D1. |
Signaling Pathways and Experimental Workflows
MAT2A Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the central role of MAT2A in the methionine cycle and how its inhibition by this compound disrupts downstream cellular processes, leading to cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines the key steps in assessing the effect of this compound on cell cycle progression using flow cytometry.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., HCT116 MTAP-/-) in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: The following day, treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Cell Harvesting: After treatment, aspirate the media and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA and collect them in a 15 mL conical tube.
-
Cell Fixation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI; e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Data Analysis: Use appropriate software (e.g., FlowJo) to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a targeted therapeutic agent that effectively disrupts the methionine cycle in cancer cells, leading to a cascade of events culminating in cell cycle arrest. The depletion of SAM and subsequent inhibition of PRMT5 activity are key mechanistic pillars of its anti-proliferative effects. The methodologies and data presented in this guide provide a framework for the continued investigation and development of Mat2A inhibitors as a promising class of anti-cancer drugs. Further studies are warranted to elucidate the full spectrum of this compound's activity and to identify patient populations most likely to benefit from this therapeutic approach.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell Proliferation Assay of Mat2A-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular methylation reactions essential for cell growth and proliferation.[1] In certain cancers, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival.[2][3] This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target.[2][4] Mat2A-IN-5 is a small molecule inhibitor of MAT2A. These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound in vitro using a common cell proliferation assay.
Mechanism of Action of Mat2A Inhibitors
MAT2A catalyzes the conversion of methionine and ATP into SAM.[1] SAM is a crucial substrate for methyltransferases, which are involved in the methylation of DNA, RNA, and proteins, processes vital for gene expression and cell cycle regulation.[1] By inhibiting MAT2A, this compound blocks the production of SAM, leading to a reduction in cellular methylation capacity.[1] This disruption of methylation processes impairs DNA and RNA synthesis and protein function, ultimately inhibiting the growth and proliferation of cancer cells.[1] In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) partially inhibits another enzyme, PRMT5. This makes the cells even more reliant on MAT2A for SAM production, thus enhancing their sensitivity to MAT2A inhibitors.[2][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAT2A signaling pathway and the general workflow for an in vitro cell proliferation assay.
Caption: MAT2A signaling pathway and inhibition by this compound.
Caption: General workflow for an in vitro cell proliferation assay.
Experimental Protocols
Several colorimetric or fluorometric assays can be used to measure cell proliferation. The MTT, MTS, and BrdU assays are common methods. The MTT assay is a widely used, cost-effective method.[5][6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is adapted for a 96-well plate format to assess the effect of this compound on the viability of cancer cell lines.
Principle: Metabolically active cells with functional mitochondria have NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[5][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[6]
Materials:
-
Target cancer cell lines (e.g., MTAP-deleted and wild-type)
-
Complete cell culture medium
-
96-well clear flat-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilization solution[8]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-600 nm[7]
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.[8] The optimal cell number may vary depending on the cell line's growth rate.[6]
-
Include wells with medium only as a background control.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.[8]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).[8]
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[8] The incubation time can be varied depending on the experimental design.
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[7] A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Read the plate within 1 hour of adding the solubilization solution.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).
Data Presentation
The following table summarizes the key parameters of different cell proliferation assays.
| Assay Type | Principle | Incubation with Reagent | Detection Method | Key Advantages | Key Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt to insoluble formazan by mitochondrial dehydrogenases in viable cells.[5] | 3-4 hours[7] | Colorimetric (Absorbance at 570-600 nm)[7] | Cost-effective, widely used. | Requires a solubilization step for the formazan crystals.[7] |
| MTS | Enzymatic reduction of tetrazolium salt to soluble formazan in the presence of an electron coupling reagent.[7] | 1-4 hours[7] | Colorimetric (Absorbance at 490-500 nm)[7] | More convenient as it does not require a solubilization step.[7] | Reagents can be more expensive than MTT. |
| BrdU | Incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into newly synthesized DNA of proliferating cells.[9] | 1-24 hours (BrdU labeling) | Immuno-detection using anti-BrdU antibodies (Colorimetric or Fluorescent)[9] | Directly measures DNA synthesis and cell proliferation.[10] | More complex protocol involving fixation, DNA denaturation, and antibody incubations.[9][10] |
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Note: Determination of Mat2A-IN-5 IC50 in HCT116 MTAP-/- Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzyme methionine adenosyltransferase 2A (MAT2A) has been identified as a critical synthetic lethal target in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3] The co-deletion of MTAP with the tumor suppressor gene CDKN2A occurs in approximately 15% of all human cancers, leading to aggressive tumors with poor prognoses.[1][3] This genetic vulnerability creates a unique therapeutic window for targeting MAT2A.
In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates and acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[2][4] This renders the cells highly dependent on MAT2A for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor and a crucial substrate for PRMT5.[4][5][6] Inhibition of MAT2A in these cells leads to a significant reduction in SAM levels, further inhibiting PRMT5 activity, which results in splicing perturbations, DNA damage, and ultimately, selective cancer cell death.[2][3][4]
Mat2A-IN-5 is a potent and selective inhibitor of MAT2A. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the HCT116 human colon cancer cell line with a homozygous deletion of MTAP (HCT116 MTAP-/-). The protocol utilizes the widely accepted CellTiter-Glo® Luminescent Cell Viability Assay to quantify the anti-proliferative effects of the inhibitor.[5][7][8]
Signaling Pathway and Experimental Logic
The synthetic lethal interaction between MAT2A inhibition and MTAP deletion is illustrated in the following pathway diagram.
References
- 1. Human MTAP Knockout Cell Line-HCT116 (CSC-RT2701) - Creative Biogene [creative-biogene.com]
- 2. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining SDMA Levels Following Mat2A-IN-5 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular methylation reactions.[1][2] These reactions are fundamental for the regulation of gene expression and various cellular processes.[1] A key downstream pathway involves Protein Arginine Methyltransferase 5 (PRMT5), which utilizes SAM to catalyze the symmetric dimethylation of arginine (SDMA) residues on substrate proteins, such as histones and splicing factors.[1]
Mat2A-IN-5 is a small molecule inhibitor of MAT2A. By blocking MAT2A activity, this compound depletes the cellular SAM pool.[1][3] This reduction in available SAM leads to decreased PRMT5 activity and a subsequent global decrease in SDMA levels.[1][4] Therefore, monitoring SDMA levels by Western blot serves as a valuable pharmacodynamic biomarker to assess the target engagement and biological efficacy of MAT2A inhibitors like this compound in both preclinical and clinical research.[1] These application notes provide a detailed protocol for the analysis of SDMA levels in cell lysates after treatment with this compound.
Signaling Pathway Overview
The inhibition of MAT2A by this compound directly curtails the production of SAM. SAM is an essential cofactor for PRMT5-mediated symmetric dimethylation of arginine residues on target proteins. A reduction in SAM levels leads to a decrease in SDMA, which can impact downstream cellular processes like RNA splicing and chromatin regulation.[4][5]
Caption: MAT2A-PRMT5-SDMA signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol is designed for adherent cell lines, particularly those that are sensitive to MAT2A inhibition, such as MTAP-deleted cancer cells.[4][5]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
6-well or 10 cm tissue culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that allows them to reach 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in a complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).[1]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as the highest inhibitor dose.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS. Proceed immediately to Protocol 2 for protein extraction.[1]
Protocol 2: Protein Extraction (Whole-Cell Lysate)
This protocol describes the preparation of whole-cell lysates suitable for Western blot analysis.[1]
Materials:
-
RIPA Lysis Buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to each well or dish (e.g., 100-200 µL for a 6-well plate).
-
Scraping: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (the protein-containing fraction) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[1]
-
Sample Preparation for Electrophoresis: Normalize all samples to the same protein concentration with lysis buffer. Add an equal volume of 2X Laemmli sample buffer to a desired amount of protein (typically 20-30 µg per lane).[1]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1] Samples can be used immediately or stored at -20°C.
Protocol 3: Western Blotting for SDMA Detection
Materials:
-
Polyacrylamide gels (e.g., 4-15% gradient gels)
-
SDS-PAGE running buffer
-
Protein transfer system (wet or semi-dry)
-
PVDF or nitrocellulose membranes (0.2 µm or 0.45 µm)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Primary Antibody: Anti-Symmetric Di-Methyl Arginine (SDMA) motif antibody (e.g., Cell Signaling Technology #13222).[1][6]
-
Loading Control Antibody: Anti-GAPDH, anti-β-Actin, or anti-Vinculin.[1]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Gel Electrophoresis: Load the prepared protein samples (20-30 µ g/lane ) and a molecular weight marker onto the polyacrylamide gel. Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Dilute the primary anti-SDMA antibody in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[1]
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[1]
-
Final Washes: Repeat the washing step (Step 5) to remove unbound secondary antibody.[1]
-
Detection: Incubate the membrane with ECL detection reagent for 1-5 minutes as recommended by the manufacturer.[1]
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
Experimental Workflow
Caption: A step-by-step experimental workflow for Western blot analysis of SDMA levels.
Data Presentation
The results of the Western blot analysis can be quantified by densitometry using image analysis software (e.g., ImageJ). The intensity of the bands corresponding to SDMA-modified proteins can be normalized to the loading control (e.g., GAPDH or β-actin). The data should be presented in a clear and organized table to facilitate comparison between different treatment conditions.
Table 1: Quantification of SDMA Levels After this compound Treatment
| Treatment Group | This compound Conc. (nM) | Treatment Duration (hr) | Normalized SDMA Level (Arbitrary Units) | % Reduction in SDMA (vs. Control) |
| Vehicle Control | 0 (DMSO) | 48 | 1.00 ± 0.05 | 0% |
| This compound | 10 | 48 | Data Point | Calculated Value |
| This compound | 50 | 48 | Data Point | Calculated Value |
| This compound | 100 | 48 | Data Point | Calculated Value |
| This compound | 500 | 48 | Data Point | Calculated Value |
Note: This table is a template. Researchers should populate it with their experimental data. Values for "Normalized SDMA Level" are typically presented as mean ± standard deviation from multiple biological replicates.
References
- 1. benchchem.com [benchchem.com]
- 2. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 7. Western blot protocol | Abcam [abcam.com]
Mat2A-IN-5 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mat2A-IN-5 is a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in cells. Elevated MAT2A expression is observed in various cancers, making it a compelling target for therapeutic intervention. This compound has been shown to reduce the proliferation of cancer cells, particularly those with a methylthioadenosine phosphorylase (MTAP) deletion.[1][2][3] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments.
Data Presentation
Solubility of this compound
Quantitative solubility data for this compound in various solvents is not extensively published. The following table summarizes the available qualitative information. It is highly recommended to perform small-scale solubility tests before preparing larger stock solutions.
| Solvent | Solubility | Notes |
| DMSO | Soluble | Commonly used for preparing high-concentration stock solutions.[2] |
| Water | Likely Insoluble | Information not readily available, but similar small molecule inhibitors often have poor aqueous solubility. |
| Ethanol (B145695) | Likely Insoluble | Information not readily available, but similar small molecule inhibitors often have poor solubility in ethanol alone. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be aliquoted and stored for future use.
Materials:
-
This compound powder (CAS: 2756458-55-4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.[4] Gentle warming to 37°C may aid in dissolution.[4]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquoted stock solution at -20°C or -80°C for long-term stability.[2]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the 10 mM DMSO stock solution into cell culture medium for treating cells. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (appropriate for your cell line)
-
Sterile microcentrifuge tubes or plates
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 nM to 10 µM).[1]
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically ≤ 0.1%.[4] For example, a 1:1000 dilution of a DMSO stock solution will result in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the inhibitor) to the cell culture medium. This is essential to distinguish the effects of the inhibitor from any effects of the solvent.[1]
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Mandatory Visualization
Signaling Pathway of MAT2A Inhibition in MTAP-Deleted Cancer Cells
Caption: Synthetic lethality of this compound in MTAP-deleted cancer cells.
Experimental Workflow: Preparing this compound for Cell Culture
Caption: Workflow for this compound preparation for cell culture experiments.
References
Application Notes and Protocols: In Vivo Dosing and Administration of MAT2A Inhibitors in Mouse Models
Disclaimer: The following application notes and protocols are based on published data for various tool compound MAT2A inhibitors. As of the latest search, specific in vivo dosing and administration data for a compound designated "Mat2A-IN-5" is not publicly available. The information provided herein serves as a comprehensive guide for researchers designing and executing preclinical studies for novel MAT2A inhibitors, using data from analogous compounds.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has been identified as a critical therapeutic target in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. The inhibition of MAT2A creates a synthetic lethal scenario in these tumors. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor, from methionine and ATP. In MTAP-deleted cancers, which account for approximately 15% of all human cancers, the methionine salvage pathway is defective, leading to the accumulation of methylthioadenosine (MTA). This accumulation makes the cancer cells highly dependent on the MAT2A-driven de novo synthesis of SAM to maintain essential cellular processes, including the activity of protein arginine methyltransferase 5 (PRMT5). Therefore, inhibiting MAT2A in this context leads to a significant depletion of SAM, suppression of PRMT5 activity, and ultimately, selective cancer cell death.[1]
Mechanism of Action: MAT2A Inhibition in MTAP-Deleted Cancers
The strategic targeting of MAT2A in MTAP-deleted cancers exploits a key metabolic vulnerability. The co-deletion of the MTAP gene with the CDKN2A tumor suppressor gene is a frequent event in many cancers. This genetic alteration leads to an inability of cancer cells to salvage methionine from MTA. Consequently, these cells become exquisitely dependent on the MAT2A enzyme for the production of SAM. By inhibiting MAT2A, the intracellular pool of SAM is drastically reduced, which in turn inhibits PRMT5-mediated methylation events that are crucial for cell proliferation and survival. This selective targeting based on a specific cancer genotype is a prime example of precision medicine.[2]
Quantitative Data Summary
The following tables summarize in vivo dosing and pharmacokinetic data for several tool MAT2A inhibitors from published studies. This information can serve as a valuable reference for dose selection and study design for new chemical entities like this compound.
Table 1: In Vivo Efficacy of MAT2A Inhibitors in Mouse Xenograft Models
| Compound | Dose & Schedule | Administration Route | Mouse Model | Tumor Growth Inhibition (TGI) / Effect | Reference |
| AGI-25696 | 300 mg/kg, b.i.d. | Not specified | KP4 (MTAP-null pancreatic) | 67.8% TGI | [3] |
| Compound 30 | Not specified | Not specified | HCT-116 (MTAP-null) | Antitumor response | [4] |
| Compound 28 | Not specified | Not specified | Xenograft MTAP-depleted colon tumor | -52% tumor regression | [5] |
| MAT2A Inhibitor | 5 mg/kg, q.d. (in combination) | Oral (PO) | U87 (glioma) | Significantly inhibited tumor growth and prolonged survival | [6] |
| Mat2A-IN-2 | 20 mg/kg, q.d. | Oral Gavage | HCT-116 (MTAP-/-) | Not specified, used as example dose | [1] |
Table 2: Pharmacokinetic Parameters of MAT2A Inhibitors in Mice
| Compound | Dose | Administration Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Compound 30 | 10 mg/kg | Intragastric (i.g.) | 0.67 | 16,235 | 34,009 | Not specified | [4] |
| Compound 8 | Not specified | Not specified | Not specified | Not specified | 11,718 | 116% | [5] |
| Compound 28 | Not specified | Not specified | Not specified | Not specified | 41,192 | Not specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage Administration
This protocol outlines the standard procedure for administering a MAT2A inhibitor formulation via oral gavage in mice, a common route for these compounds.[1]
Materials:
-
Mat2A Inhibitor (e.g., this compound)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile water
-
Balance, weigh boats, spatulas
-
Conical tubes
-
Vortex mixer and/or sonicator
-
Adjustable pipette and sterile tips
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge)
-
1 mL syringes
Procedure:
-
Formulation Preparation: a. Calculate the required amount of the MAT2A inhibitor and vehicle based on the desired dose (e.g., 20 mg/kg), dosing volume (e.g., 10 mL/kg), and the number of animals. b. Accurately weigh the MAT2A inhibitor and place it in a sterile conical tube. c. Add the calculated volume of vehicle. d. Vortex and/or sonicate the mixture until a homogenous suspension is achieved. Prepare this formulation fresh daily unless stability data suggests otherwise.
-
Animal Handling and Dosing: a. Weigh each mouse to determine the precise volume of the formulation to be administered. b. Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle. c. Draw the calculated volume of the inhibitor formulation into a 1 mL syringe fitted with a gavage needle. Expel any air bubbles. d. Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should advance with minimal resistance. e. Dispense the formulation smoothly and withdraw the needle. f. Monitor the animal for a short period post-dosing to ensure no adverse reactions.
Protocol 2: Mouse Xenograft Efficacy Study
This protocol describes a typical workflow for evaluating the in vivo anti-tumor efficacy of a MAT2A inhibitor in a subcutaneous xenograft mouse model.
Procedure:
-
Cell Culture and Implantation: a. Culture MTAP-deleted cancer cells (e.g., HCT-116 MTAP-/-) under standard conditions. b. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (containing 5-10 million cells) into the flank of each mouse.[1]
-
Tumor Monitoring and Grouping: a. Begin monitoring for tumor growth 3-4 days post-implantation. b. Measure tumor dimensions with calipers and calculate the volume using the formula: Volume = (Width^2 x Length) / 2. c. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at various doses).[1]
-
Treatment Administration: a. Administer the MAT2A inhibitor or vehicle control according to the planned schedule (e.g., once daily via oral gavage) for the duration of the study (e.g., 21 days).[1]
-
Monitoring and Endpoint: a. Monitor the body weight of the animals and tumor volumes 2-3 times per week. A significant drop in body weight (e.g., >15-20%) can be a sign of toxicity.[2] b. The study may be concluded after a fixed duration or when tumors in the control group reach a predetermined size limit. c. At the end of the study, tumors and other organs can be collected for pharmacodynamic (e.g., SAM levels) and histological analysis.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of MAT2A and PRMT5 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of methionine adenosyltransferase 2A (MAT2A) inhibitors, such as Mat2A-IN-5, with protein arginine methyltransferase 5 (PRMT5) inhibitors represents a promising therapeutic strategy, particularly for cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This application note provides a detailed overview of the underlying scientific rationale, protocols for in vitro evaluation, and representative data for this synergistic drug combination.
Scientific Rationale:
In normal cells, the enzyme MTAP salvages methionine from methylthioadenosine (MTA). However, in cancers with MTAP gene deletion (occurring in approximately 15% of all human cancers), MTA accumulates to high levels.[1] This accumulated MTA acts as an endogenous partial inhibitor of PRMT5, a key enzyme involved in various cellular processes, including mRNA splicing and signal transduction.[1] This partial inhibition creates a vulnerability, making these cancer cells highly dependent on the function of MAT2A, which produces S-adenosylmethionine (SAM), the essential cofactor for PRMT5.[1][2]
By inhibiting MAT2A with an agent like this compound, the intracellular pool of SAM is depleted.[2] This further cripples the already partially inhibited PRMT5, leading to a synthetic lethal effect in MTAP-deleted cancer cells.[1][2] The dual inhibition of both MAT2A and PRMT5 has been shown to induce a more profound and durable anti-tumor response compared to either agent alone.[3][4]
Signaling Pathway Overview
The interplay between MTAP, MAT2A, and PRMT5 is central to this therapeutic strategy. The following diagram illustrates the key components and the effect of the inhibitors.
Caption: MAT2A/PRMT5 pathway in MTAP-deleted cancers.
Quantitative Data Summary
The following tables summarize representative in vitro efficacy data for MAT2A and PRMT5 inhibitors, both as single agents and in combination, in MTAP-wild-type (WT) and MTAP-deleted (-/-) cancer cell lines.
Table 1: Single Agent Anti-proliferative Activity (IC50, nM)
| Compound | Cell Line | MTAP Status | IC50 (nM) |
| AG-270 (MAT2A Inhibitor) | HCT116 | WT | >10,000[5] |
| AG-270 (MAT2A Inhibitor) | HCT116 | -/- | 260[6] |
| IDE397 (MAT2A Inhibitor) | HCT116 | WT | >10,000 |
| IDE397 (MAT2A Inhibitor) | HCT116 | -/- | ~250 |
| GSK3326595 (PRMT5 Inhibitor) | Various | N/A | Varies by cell line |
| JNJ-64619178 (PRMT5 Inhibitor) | NCI-H1048 | N/A | Potent inhibition |
Note: IC50 values are highly dependent on the specific assay conditions and cell line.
Table 2: Combination Therapy Synergy
| MAT2A Inhibitor | PRMT5 Inhibitor | Cell Line (MTAP Status) | Observation |
| IDE397 | MTA-cooperative PRMT5i | MTAP-deleted | Synergistic anti-proliferative effects[3][4] |
| AG-270 | MTDIA (induces MTAP-/- phenotype) | HT-29 (WT) | Synergistic; 10^4-fold increase in potency[6] |
| IDE397 | AMG 193 | MTAP-null CDX model | Durable complete responses[7] |
| MAT2A inhibitor | PRMT5 inhibitor | MTAP-deleted glioma cells | Strong synergistic lethal effect[8] |
Experimental Protocols
Cell Culture of MTAP-Deleted and Wild-Type Cell Lines
Objective: To maintain healthy cultures of isogenic cell lines for downstream experiments.
Materials:
-
HCT116 MTAP-WT and HCT116 MTAP-deleted (-/-) cell lines
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HCT116 cell lines in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. a. Aspirate the medium and wash the cells once with PBS. b. Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Cell Viability Assay for Synergy Determination
Objective: To assess the anti-proliferative effects of this compound and a PRMT5 inhibitor, alone and in combination, and to determine synergy.
Materials:
-
This compound (stock solution in DMSO)
-
PRMT5 inhibitor (e.g., GSK3326595; stock solution in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding: Seed HCT116 MTAP-WT and -/- cells into 96-well plates at a density of 2,000-5,000 cells per well and incubate overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the PRMT5 inhibitor in cell culture medium. For combination treatments, prepare a matrix of concentrations.
-
Treatment: Aspirate the medium from the cells and add the drug-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72-120 hours.
-
Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: a. Measure luminescence using a plate reader. b. Normalize the data to the vehicle-treated controls to determine the percentage of cell viability. c. Calculate the IC50 values for each inhibitor alone in both cell lines. d. For combination data, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Software such as CompuSyn or SynergyFinder can be used for these calculations.[1][8]
Caption: Workflow for cell viability and synergy analysis.
Western Blotting for Pharmacodynamic Markers
Objective: To measure the levels of Symmetric Dimethyl Arginine (SDMA), a downstream marker of PRMT5 activity, as well as MAT2A and PRMT5 protein levels following inhibitor treatment.
Materials:
-
Treated cell lysates
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse cells treated with inhibitors for 48-96 hours in ice-cold lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. A reduction in SDMA levels indicates PRMT5 inhibition.
Co-Immunoprecipitation (Co-IP) of MAT2A and PRMT5
Objective: To investigate the physical interaction between MAT2A and PRMT5 and how this may be affected by inhibitor treatment.
Materials:
-
Cell lysates
-
Co-IP lysis buffer (e.g., 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 8.0, with protease inhibitors)[1]
-
Anti-PRMT5 antibody for immunoprecipitation
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Protocol:
-
Lysate Preparation: Prepare cell lysates using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PRMT5 antibody or control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against MAT2A and PRMT5.
Conclusion
The combination of this compound and PRMT5 inhibitors offers a compelling, targeted approach for the treatment of MTAP-deleted cancers. The protocols and data presented here provide a framework for researchers to explore this synergistic interaction in preclinical models. Careful execution of these experiments will contribute to a deeper understanding of this promising therapeutic strategy and aid in the development of novel cancer treatments.
References
- 1. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDEAYA Announces IND Clearance Enabling Phase 1/2 Clinical Trial for Combination of IDE397 and AMG 193 in MTAP-Deletion Solid Tumors [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 10. anti-SDMA Symmetric Dimethylarginine antibody (ARG43610) - arigo Biolaboratories [arigobio.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Efficacy of Mat2A-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular methylation reactions essential for cell proliferation and survival.[1] In the landscape of oncology, MAT2A has surfaced as a significant therapeutic target, especially in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] This deletion, present in about 15% of all tumors, leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5).[2][3] This creates a state of "synthetic lethality," where cancer cells with MTAP deletion become highly dependent on MAT2A for SAM production to maintain PRMT5 function.[2][3]
Mat2A-IN-5 is a small molecule inhibitor of MAT2A that leverages this synthetic lethal relationship.[4] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM, further suppressing the already compromised PRMT5 activity in MTAP-deleted cancer cells, ultimately leading to cell death.[3][4]
These application notes provide a comprehensive experimental workflow and detailed protocols for evaluating the preclinical efficacy of this compound, from initial biochemical validation to in vivo tumor models.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAT2A signaling pathway in the context of MTAP-deleted cancers and the general experimental workflow for evaluating this compound efficacy.
Data Presentation: Summary of Expected Quantitative Data
| Experiment | Cell Lines / Model | Parameters Measured | Expected Outcome with this compound Treatment |
| MAT2A Enzymatic Inhibition Assay | Purified recombinant MAT2A | IC50 (nM) | Potent inhibition of MAT2A enzymatic activity with a low nanomolar IC50 value.[5] |
| Cell Proliferation Assay | Isogenic HCT116 (MTAP-/- and MTAP+/+) | GI50 (nM) | Selective growth inhibition in MTAP-/- cells compared to MTAP+/+ cells. |
| Intracellular SAM Measurement | MTAP-/- and MTAP+/+ cancer cell lines | SAM levels (pmol/million cells) | Dose-dependent reduction of intracellular SAM levels in both cell types. |
| Western Blot Analysis | MTAP-/- cancer cell lines | Symmetric Di-methyl Arginine (SDMA) levels | Reduction in global SDMA levels, indicating PRMT5 inhibition.[6] |
| Xenograft Tumor Model | Nude mice with HCT116 MTAP-/- xenografts | Tumor volume (mm³), Body weight (g) | Dose-dependent tumor growth inhibition with no significant change in body weight.[5][7] |
| Pharmacodynamic Analysis | Plasma and tumor tissue from xenograft models | SAM levels | Reduction of SAM levels in both plasma and tumor tissue.[8] |
Experimental Protocols
Protocol 1: Colorimetric MAT2A Enzymatic Inhibition Assay
This protocol is adapted from commercially available kits to determine the direct inhibitory activity of this compound on the MAT2A enzyme by measuring the inorganic phosphate (B84403) (Pi) produced.[1][9]
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine solution (e.g., 750 µM)
-
ATP solution (e.g., 750 µM)
-
5x MAT2A Assay Buffer
-
This compound (dissolved in DMSO)
-
Colorimetric Detection Reagent (e.g., PiColorLock™)
-
96-well microplates
Procedure:
-
Prepare Inhibitor Dilutions: Create serial dilutions of this compound in 1x MAT2A Assay Buffer with a constant DMSO concentration (e.g., 1%).
-
Assay Plate Setup:
-
Blank: Assay buffer only.
-
Positive Control: MAT2A enzyme, L-Methionine, ATP in assay buffer with DMSO vehicle.
-
Inhibitor Wells: MAT2A enzyme, L-Methionine, ATP in assay buffer with corresponding this compound dilutions.
-
-
Reaction Initiation: Add ATP to all wells except the blank to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Add the colorimetric detection reagent to each well.
-
Measurement: After a further incubation period as per the manufacturer's instructions, measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percent inhibition relative to the positive control and determine the IC50 value by plotting percent inhibition against the inhibitor concentration.[1]
Protocol 2: Cell Proliferation Assay (MTT/MTS-based)
This protocol measures the effect of this compound on the growth of cancer cells, comparing MTAP-deleted and wild-type cell lines.[2]
Materials:
-
HCT116 MTAP-/- and HCT116 MTAP+/+ cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS)
-
Solubilization solution (for MTT assay)
Procedure:
-
Cell Seeding: Seed HCT116 MTAP-/- and MTAP+/+ cells into 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
Viability Measurement:
-
Reading: Measure the absorbance on a plate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).[2]
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the GI50 (concentration for 50% growth inhibition) for both cell lines to assess selectivity.[1]
Protocol 3: Intracellular SAM Level Measurement by LC-MS/MS
This protocol outlines the quantification of intracellular SAM levels following treatment with this compound.[4]
Materials:
-
MTAP-/- and MTAP+/+ cancer cell lines
-
6-well or 12-well culture plates
-
This compound
-
Ice-cold PBS
-
Extraction buffer (e.g., 80% methanol)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold extraction buffer and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet debris.
-
-
Sample Preparation: Collect the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate metabolites using a suitable column.
-
Detect and quantify SAM using appropriate mass transitions (e.g., m/z 399.0 → 250.1).[4]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of pure SAM.
-
Quantify SAM in the samples by comparing to the standard curve.
-
Normalize the SAM concentration to the cell number or total protein concentration.[4]
-
Protocol 4: Western Blot Analysis for SDMA
This protocol assesses the downstream effects of this compound on PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA).[6][10]
Materials:
-
MTAP-/- cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-SDMA, anti-β-actin (loading control)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary anti-SDMA antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control.
Protocol 5: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in an immunodeficient mouse model.[5][9]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
Matrigel (optional)
-
This compound formulated for administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant MTAP-deleted cancer cells (resuspended in PBS, optionally with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer this compound or vehicle control to the respective groups daily via the chosen route (e.g., oral gavage).[9]
-
Tumor and Body Weight Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor body weight as an indicator of toxicity.[9]
-
Endpoint and Analysis: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size. At the study endpoint, euthanize the mice and excise the tumors for pharmacodynamic analysis.[9]
By following these detailed protocols, researchers can systematically evaluate the efficacy of this compound and further elucidate its therapeutic potential in MTAP-deleted cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Selective MAT2A inhibitor EB-576 shows antitumor activity and good PK profile in animal models | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Mat2A-IN-5 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Mat2A-IN-5, a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This document outlines detailed protocols for key experiments, recommended concentration ranges, and data presentation guidelines to facilitate the investigation of this compound's therapeutic potential, particularly in cancers with MTAP (methylthioadenosine phosphorylase) deletion.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. In cancers characterized by the deletion of the MTAP gene, a synthetic lethal relationship with MAT2A has been established. MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5). This renders MTAP-deleted cancer cells highly dependent on MAT2A for the production of SAM to maintain essential PRMT5 activity. Inhibition of MAT2A in this context leads to a critical depletion of SAM, further suppressing PRMT5 function and resulting in selective cancer cell death. This compound is a tool compound for studying this synthetic lethal interaction.
Data Presentation: Efficacy of Representative MAT2A Inhibitors
While specific IC50 values for this compound are not publicly available, the following tables summarize the reported activities of other potent and selective MAT2A inhibitors, which can be used as a reference for designing experiments with this compound.
Table 1: Biochemical Activity of Representative MAT2A Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| SCR-7952 | Enzymatic Inhibition | MAT2A | 18.7 | [1] |
| AG-270 | Enzymatic Inhibition | MAT2A | 68.3 | [1] |
Table 2: Cellular Activity of Representative MAT2A Inhibitors in MTAP-deficient Cell Lines
| Compound | Cell Line | MTAP Status | Assay Type | IC50 (nM) | Reference |
| SCR-7952 | HCT116 | MTAP-/- | Anti-proliferation (6-day) | 34.4 | --- |
| AG-270 | HCT116 | MTAP-/- | Anti-proliferation (6-day) | 300.4 | --- |
| Compound 28 | HCT116 | MTAP knockout | Anti-proliferation | 250 | [2] |
| Compound 17 | HCT116 | MTAP-/- | Anti-proliferation | 1400 | [3] |
Signaling Pathway and Experimental Workflows
MAT2A-MTAP Synthetic Lethality Pathway
References
- 1. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Mat2A-IN-5 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has been identified as a critical therapeutic target in cancers harboring a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3] This deletion, often occurring alongside the tumor suppressor gene CDKN2A, leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the essential enzyme Protein Arginine Methyltransferase 5 (PRMT5).[3][4] This partial inhibition creates a dependency on the MAT2A enzyme for the production of S-adenosylmethionine (SAM), the universal methyl donor required for PRMT5 activity.[4]
Mat2A-IN-5 is a potent inhibitor of MAT2A.[5] By reducing the cellular pool of SAM, this compound further suppresses the activity of PRMT5 in MTAP-deleted cancer cells, leading to a synthetic lethal effect.[1][2] This targeted approach has shown promise in selectively inhibiting the proliferation of MTAP-deficient cancer cells.[5] These application notes provide an overview of cell lines sensitive to MAT2A inhibition, a summary of the expected quantitative effects, and detailed protocols for evaluating the efficacy of this compound.
Cell Lines Sensitive to MAT2A Inhibition
A key determinant of sensitivity to MAT2A inhibitors is the MTAP gene status. Cancer cell lines with a homozygous deletion of MTAP are particularly vulnerable.
Known Sensitive Cell Lines (MTAP-deleted):
-
Pancreatic Cancer: KP4, BxPC3, MiaPaCa-2
-
Bladder Cancer: RT112/84
-
Lung Cancer: H647, NCI-H838, A549
-
Colon Cancer: HCT116 MTAP-/- (isogenic line)
Known Less Sensitive/Resistant Cell Lines (MTAP wild-type):
-
Colon Cancer: HCT116
-
Lung Cancer: NCI-H460
Data Presentation: Efficacy of MAT2A Inhibitors
While specific IC50 values for this compound are not publicly available, the following table presents representative data for other well-characterized MAT2A inhibitors, such as AG-270 and SCR-7952, to illustrate the selective potency in MTAP-deleted versus MTAP wild-type cell lines.
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT116 | Wild-Type | >30,000 | [6] |
| AG-270 | HCT116 | Deleted | 260 | [6] |
| SCR-7952 | HCT116 | Wild-Type | >10,000 | [7] |
| SCR-7952 | HCT116 | Deleted | 34.4 | [7] |
| SCR-7952 | NCI-H838 | Deleted | Not specified | [7] |
| SCR-7952 | MIA PaCa-2 | Deleted | Not specified | [7] |
| SCR-7952 | A549 | Deleted | Not specified | [7] |
Signaling Pathway and Experimental Workflows
MAT2A-PRMT5 Signaling Pathway in MTAP-Deleted Cancer
References
- 1. benchchem.com [benchchem.com]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mat2A Enzymatic Inhibition by Mat2A-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a myriad of biological methylation reactions.[1][2] These reactions are essential for the regulation of gene expression, protein function, and overall cellular homeostasis.[2] In the context of oncology, MAT2A has emerged as a significant therapeutic target, particularly in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[4] The resulting dependency on SAM for PRMT5 function creates a synthetic lethal relationship, where the inhibition of MAT2A in MTAP-deleted cancer cells leads to apoptosis.[3][4] Mat2A-IN-5 is a potent inhibitor of MAT2A and is under investigation for its therapeutic potential in such cancers.[1]
These application notes provide a detailed protocol for a biochemical assay to measure the enzymatic inhibition of MAT2A by this compound, a crucial step in the characterization of this inhibitor.
Signaling Pathway of MAT2A in MTAP-Deleted Cancers
The synthetic lethal interaction between MAT2A and MTAP deletion is a key pathway in the targeted therapy of certain cancers. The following diagram illustrates this relationship.
Data Presentation: Biochemical Potency of MAT2A Inhibitors
While specific biochemical IC50 data for this compound is not publicly available in the reviewed literature, the following table summarizes the reported biochemical IC50 values for other known MAT2A inhibitors to provide a comparative context.
| Inhibitor | Biochemical IC50 | Notes |
| This compound | Potent inhibitor (Specific IC50 not publicly available) | Investigational compound.[1] |
| AG-270 | 83 nM | A well-characterized MAT2A inhibitor.[5] |
| FIDAS-5 | 10 µM | Reference compound in some commercial assays. |
| PF-9366 | 420 nM | An allosteric inhibitor of MAT2A.[6] |
| Compound 28 | 25 nM | A potent, orally bioavailable MAT2A inhibitor. |
| AG-512 | 83 nM | A small molecule inhibitor of MAT2A.[5] |
| AG-673 | 143 nM | A small molecule inhibitor of MAT2A.[5] |
Experimental Protocols
Biochemical Assay for MAT2A Enzymatic Inhibition
This protocol describes a colorimetric, endpoint assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MAT2A. The assay measures the amount of inorganic phosphate (B84403) (Pi) produced, which is directly proportional to MAT2A activity.
Materials:
-
Recombinant Human MAT2A enzyme
-
This compound (or other test inhibitors)
-
Adenosine 5'-triphosphate (ATP)
-
L-Methionine
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Phosphate detection reagent (e.g., BIOMOL GREEN™)
-
384-well microplate
-
Microplate reader
Experimental Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a working solution of recombinant human MAT2A in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range (e.g., 5-20 nM).
-
Prepare a substrate solution containing ATP and L-Methionine in assay buffer. The concentrations should be at or near their respective Km values (typically 50-100 µM for ATP and 10-50 µM for L-Methionine) to ensure sensitivity for competitive inhibitors.
-
-
Assay Plate Setup (384-well plate):
-
Test Wells: Add 5 µL of the diluted this compound solutions.
-
Positive Control (No Inhibitor): Add 5 µL of assay buffer with the same final DMSO concentration as the test wells.
-
Negative Control (No Enzyme): Add 10 µL of assay buffer.
-
-
Enzyme Addition:
-
Add 5 µL of the diluted MAT2A enzyme solution to the "Test Wells" and "Positive Control" wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the substrate solution (ATP and L-Methionine) to all wells to start the enzymatic reaction. The final reaction volume will be 20 µL.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Detection:
-
Add 10 µL of the phosphate detection reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Measurement:
-
Read the absorbance of the plate at the appropriate wavelength for the detection reagent used (e.g., 620 nm for BIOMOL GREEN™).
-
-
Data Analysis:
-
Subtract the absorbance of the "Negative Control" (no enzyme) wells from all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)]
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Logical Relationship of Assay Controls:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. EP3383375A1 - Mat2a inhibitors for treating mtap null cancer - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mat2A Inhibitor Concentration for Selective Toxicity
This technical support center is designed for researchers, scientists, and drug development professionals working with Mat2A inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of Mat2A inhibitor concentration for achieving selective toxicity against cancer cells, particularly those with MTAP deletion.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of selective toxicity for Mat2A inhibitors in MTAP-deleted cancers?
A1: The selective toxicity of Mat2A inhibitors in cancers with methylthioadenosine phosphorylase (MTAP) deletion stems from a concept known as synthetic lethality.[1][2][3] Here's a breakdown of the mechanism:
-
MTAP Deletion and MTA Accumulation: Approximately 15% of all cancers have a co-deletion of the CDKN2A tumor suppressor gene and the nearby MTAP gene.[1][4] MTAP is a key enzyme in the methionine salvage pathway.[3] Its absence in cancer cells leads to the accumulation of a metabolite called methylthioadenosine (MTA).[3][5]
-
Partial Inhibition of PRMT5 by MTA: The accumulated MTA acts as a natural, partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[3][5]
-
Increased Dependence on MAT2A: This partial inhibition of PRMT5 makes the cancer cells highly dependent on the enzyme Methionine Adenosyltransferase 2A (MAT2A).[3] MAT2A is responsible for producing S-adenosylmethionine (SAM), which is the essential substrate for PRMT5.[5][6]
-
MAT2A Inhibition Leads to Cell Death: When a Mat2A inhibitor is introduced, it blocks the production of SAM.[2][6] In MTAP-deleted cells, the already partially inhibited PRMT5 activity is now severely diminished due to the lack of its substrate, SAM. This disruption of PRMT5 function interferes with critical cellular processes like mRNA splicing and leads to DNA damage, ultimately triggering cancer cell death.[1][3][4][7]
-
Normal Cells are Spared: In contrast, normal, healthy cells have a functional MTAP enzyme, do not accumulate MTA, and are therefore less reliant on MAT2A.[2] Consequently, they are less sensitive to the reduction in SAM levels caused by Mat2A inhibitors.[3]
Q2: How do I determine the optimal concentration of a Mat2A inhibitor for my experiments?
A2: The optimal concentration of a Mat2A inhibitor is the one that maximizes the killing of MTAP-deleted cancer cells while minimizing toxicity to normal (MTAP-wild-type) cells. This is typically achieved by performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in both cell types. The goal is to achieve a high selectivity index, which is the ratio of the IC50 in normal cells to the IC50 in cancer cells.[3]
Q3: What are some common issues I might encounter when determining the IC50 value?
A3: Determining an accurate and reproducible IC50 value can be challenging. Some common issues include:
-
Inconsistent results: IC50 values can vary between experiments.[8] This can be due to variations in cell seeding density, passage number, and assay timing.[8][9]
-
Choosing the right assay: Different cell viability assays (e.g., MTT, CellTiter-Glo®) can yield different IC50 values.
-
Drug solubility and stability: Poor solubility or degradation of the Mat2A inhibitor in culture media can affect the actual concentration exposed to the cells.
Q4: My Mat2A inhibitor is showing toxicity in normal cells. What can I do?
A4: If you observe significant toxicity in your wild-type control cells, consider the following:
-
Re-evaluate your concentration range: You may be using a concentration that is too high. Perform a wider dose-response curve to identify a more selective concentration range.
-
Check the purity of your compound: Impurities in your Mat2A inhibitor preparation could be contributing to off-target toxicity.
-
Consider intermittent dosing: For in vivo studies, an intermittent dosing schedule (e.g., 5 days on, 2 days off) may allow normal tissues to recover while maintaining anti-tumor efficacy.[10]
-
Combination therapies: Combining the Mat2A inhibitor with other agents at lower, less toxic concentrations can sometimes achieve a synergistic anti-tumor effect.[10][11]
Troubleshooting Guides
This section provides troubleshooting for common problems encountered during experiments with Mat2A inhibitors.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assay results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding. |
| Cell passage number is too high. | Use cells within a consistent and low passage number range for all experiments. | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain humidity. | |
| No significant difference in toxicity between MTAP-deleted and wild-type cells | Suboptimal concentration range of the inhibitor. | Test a broader range of concentrations, including both lower and higher doses. |
| Incorrect MTAP status of cell lines. | Verify the MTAP deletion status of your cell lines using Western blot or qPCR. | |
| Assay incubation time is too short or too long. | Optimize the incubation time with the inhibitor. A time course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint. | |
| Precipitation of the Mat2A inhibitor in the culture medium | Poor solubility of the compound. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low and consistent across all treatments. |
| Saturation of the compound in the medium. | Avoid using concentrations that exceed the solubility limit of the compound in your culture medium. |
Quantitative Data Summary
The following tables summarize the anti-proliferative effects of representative Mat2A inhibitors on various cancer cell lines, highlighting the selectivity for MTAP-deleted models. Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for your specific system.[12]
Table 1: In Vitro Anti-proliferative Activity of AG-270
| Cell Line | Cancer Type | MTAP Status | IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | +/+ | >30,000 |
| HCT-116 | Colorectal Carcinoma | -/- | 260 |
| HT-29 | Colorectal Carcinoma | +/+ | >30,000 |
Data adapted from publicly available research.[13]
Table 2: In Vitro Enzymatic Inhibition of Mat2A
| Compound | IC50 (µM) |
| Compound 2 | 1.5 |
| Compound 17 | 0.43 |
Data adapted from publicly available research.[14]
Experimental Protocols
Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps to determine the concentration of a Mat2A inhibitor that inhibits 50% of cell growth (IC50) in both MTAP-deleted and MTAP-wild-type cell lines.
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines
-
Complete cell culture medium
-
Mat2A inhibitor stock solution (e.g., in DMSO)
-
Sterile 96-well, clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the Mat2A inhibitor in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with the same final concentration of DMSO).
-
Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
-
Visualizations
Signaling Pathway
Caption: MAT2A inhibition pathway in normal vs. cancer cells.
Experimental Workflow
Caption: Workflow for determining the IC50 of a Mat2A inhibitor.
Logical Relationship
Caption: Logical flow of selective toxicity by Mat2A inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 7. MAT2A | Insilico Medicine [insilico.com]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Mat2A-IN-5 degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Mat2A-IN-5 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
For optimal stability, this compound should be stored under specific conditions in both solid and solution forms. Adherence to these storage guidelines is critical to prevent degradation and ensure experimental reproducibility.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating stock solutions of this compound.
Q3: Are there any known stability issues with MAT2A inhibitors in general?
While specific degradation data for this compound is not extensively published, some inhibitors in this class have shown limited stability in solution. Therefore, it is recommended to use freshly prepared solutions for optimal results. If you observe inconsistent results in your assays, compound instability could be a contributing factor.
Q4: Can I use aqueous buffers to make working dilutions of this compound?
Yes, you can prepare working dilutions in aqueous buffers. However, it is crucial to first dissolve the compound in a primary solvent like DMSO to create a concentrated stock solution. When preparing aqueous solutions, be mindful of the final DMSO concentration, as high concentrations can be toxic to cells. It is also important to note that the stability of this compound in aqueous solutions may be limited.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on problems related to its degradation and stability.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values across replicate experiments. | 1. Degradation of this compound stock solution: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to compound degradation. 2. Precipitation of the compound: Diluting the DMSO stock solution into an aqueous buffer can sometimes cause the compound to precipitate, especially at higher concentrations. 3. Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variability. | 1. Prepare fresh stock solutions: For critical experiments, use a freshly prepared stock solution of this compound. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Visually inspect for precipitation: After preparing working solutions, visually inspect for any precipitates. If precipitation is observed, consider adjusting the formulation or using a lower concentration. Sonication may help in some cases. 3. Ensure accurate dilutions: Use calibrated pipettes and proper technique when preparing serial dilutions. |
| Reduced or no observable effect of the inhibitor in cell-based assays. | 1. Loss of potency due to degradation: The inhibitor may have degraded in the stock solution or in the assay medium over the course of the experiment. 2. Suboptimal final concentration: The actual concentration of the active compound may be lower than intended due to degradation. | 1. Use freshly prepared solutions: Avoid using old stock solutions. Prepare working dilutions immediately before use. 2. Verify compound integrity: If possible, use analytical methods like HPLC to check the purity and concentration of your stock solution. |
| High background signal or variability in biochemical assays. | 1. Compound interference with assay reagents: Degradation products of this compound could potentially interfere with the detection method of the assay. 2. Instability of other assay components: Reagents like ATP and the MAT2A enzyme itself can be unstable. | 1. Run appropriate controls: Include a "no-enzyme" control with the inhibitor to check for direct interference with the assay signal. 2. Ensure reagent stability: Follow the manufacturer's guidelines for the storage and handling of all assay components. |
Quantitative Data Summary
The following tables provide a summary of recommended storage conditions and solubility for this compound based on available data and general best practices for similar compounds.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For more frequent use. |
Data is based on general recommendations for small molecule inhibitors and may vary depending on the specific formulation and handling.
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Storage: Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: General Procedure for Cell-Based Assays
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment and allow them to adhere overnight.[1]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the inhibitor in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).[2]
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).[1]
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).[1]
-
Assessment: At the end of the incubation period, assess the desired endpoint (e.g., cell viability, proliferation, apoptosis) using a suitable assay.
Visualizations
Caption: MAT2A-PRMT5 signaling pathway and the effect of this compound.
Caption: Workflow for assessing the stability of this compound solutions.
Caption: A logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: Mat2A-IN-5 Enzymatic Assays
Welcome to the technical support center for MAT2A (Methionine Adenosyltransferase 2A) enzymatic assays using Mat2A-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does the Mat2A enzyme function?
Mat2A is a critical enzyme in the methionine cycle that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular methylation reactions.[1][2][3][4] The reaction proceeds in a sequential, ordered kinetic mechanism where ATP binds to the enzyme first, followed by L-methionine.[5][6][7][8][9] This leads to the formation of SAM and the release of pyrophosphate and inorganic phosphate (B84403).[7][8][10] this compound is an inhibitor of this process, disrupting the production of SAM and thereby affecting downstream methylation events. This inhibition is particularly relevant in cancers with MTAP gene deletion, where cells become highly dependent on Mat2A activity.[1][3][11][12][13]
Q2: Why am I observing a high background in my this compound enzymatic assay?
A high background signal can obscure the true enzymatic activity and lead to inaccurate results.[5] The most common causes include:
-
Phosphate Contamination: Many Mat2A assays rely on the colorimetric detection of inorganic phosphate produced during the enzymatic reaction. If your buffers (e.g., assay buffer, compound dilution buffer) are contaminated with inorganic phosphate, it will result in a high background reading.[5]
-
Compound Interference: The test compound, this compound, or other small molecules being screened may interfere with the detection reagents or possess inherent color that absorbs light at the detection wavelength.[5]
-
Non-enzymatic ATP Hydrolysis: ATP can slowly hydrolyze into ADP and inorganic phosphate in solution, contributing to the background signal, especially during pre-incubation steps.[5]
Q3: How can I troubleshoot and reduce the high background in my assay?
To address high background, consider the following troubleshooting steps:
-
Use Phosphate-Free Buffers: Strictly avoid phosphate-based buffers for all reagent and compound dilutions. Utilize high-purity water and reagents for all solution preparations.[5]
-
Run Proper Controls:
-
No-Enzyme Control: Include a control well with the compound and all assay components except the Mat2A enzyme. This will help determine if the compound directly interferes with the detection reagents.[5]
-
No-Compound Control: A control with the enzyme and all reagents except the test compound will establish the baseline enzymatic activity.
-
-
Freshly Prepare ATP Solutions: Prepare ATP solutions fresh for each experiment and keep them on ice to minimize non-enzymatic hydrolysis. Reduce the pre-incubation time of ATP with other reaction components before initiating the reaction with the enzyme.[5]
-
Optimize Reagent Concentrations: High concentrations of coupling enzymes or detection reagents can sometimes contribute to the background. Titrate these components to find the optimal concentration that provides a good signal-to-background ratio.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your this compound enzymatic assays.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Phosphate contamination in buffers. | Prepare all buffers using phosphate-free reagents and high-purity water.[5] |
| Compound (this compound) interferes with detection reagents. | Run a "no-enzyme" control to quantify the interference. If significant, consider an alternative detection method.[5] | |
| Non-enzymatic hydrolysis of ATP. | Prepare ATP solutions fresh and keep them on ice. Minimize pre-incubation times.[5] | |
| Inconsistent IC50 Values | Variability in enzyme concentration. | Use a consistent and validated concentration of Mat2A for all assays. |
| Fluctuation in substrate (ATP, L-Methionine) concentrations. | For competitive inhibitors, ensure substrate concentrations are at or below the Km. Maintain consistent substrate concentrations across all experiments.[5] | |
| Variable final DMSO concentration. | Keep the final DMSO concentration consistent and ideally below 1% across all wells.[5] | |
| Weak or No Assay Signal | Inactive Mat2A enzyme. | Store the enzyme at -80°C in small aliquots to prevent multiple freeze-thaw cycles. Keep the enzyme on ice when in use.[5] |
| Sub-optimal assay conditions. | Optimize buffer pH and MgCl2 concentration. Ensure substrate concentrations are adequate for the enzyme concentration used.[5] | |
| Degraded reagents. | Use freshly prepared ATP solutions. Check the expiration dates of all kit components and reagents.[5] |
Experimental Protocols
Protocol 1: Standard this compound Inhibition Assay (Colorimetric)
This protocol outlines a general procedure for determining the IC50 of this compound using a colorimetric phosphate detection method.
Materials:
-
Recombinant human Mat2A enzyme
-
This compound
-
ATP
-
L-Methionine
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP)
-
Phosphate-free water
-
DMSO
-
Colorimetric phosphate detection reagent
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in a phosphate-free buffer to the desired starting concentration.
-
Master Mix Preparation: Prepare a master mix containing the assay buffer, ATP, and L-Methionine at 2x the final desired concentration.
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of the diluted this compound.
-
Positive Control Wells (No Inhibitor): Add 5 µL of inhibitor-free buffer with the same final DMSO concentration.
-
Negative Control Wells (No Enzyme): Add 10 µL of assay buffer without the enzyme.
-
-
Enzyme Addition: Add 10 µL of diluted Mat2A enzyme to the "Test" and "Positive Control" wells.
-
Initiate Reaction: Add 10 µL of the master mixture to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined time.
-
Detection: Add the colorimetric phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mat2A signaling pathway and a troubleshooting workflow for high background.
Caption: Decision tree for troubleshooting the source of high background.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Human Mat2A uses an ordered kinetic mechanism and is stabilized but not regulated by Mat2B | Crick [crick.ac.uk]
- 10. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
effect of methionine concentration in media on Mat2A-IN-5 activity
Welcome to the technical support center for Mat2A-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1] MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[2][3] SAM is the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, proteins, and lipids, which are essential for cell growth, differentiation, and proliferation.[4][5] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM, which in turn disrupts these vital methylation processes, leading to cell cycle arrest and apoptosis.[6]
Q2: How does the concentration of methionine in the cell culture media affect the activity of this compound?
The concentration of methionine in the media can significantly influence the apparent activity of this compound. At low methionine concentrations, the regulatory protein Mat2B can activate MAT2A by increasing its affinity for methionine.[7] Conversely, at high methionine or SAM levels, Mat2B can act as a negative regulator.[7] Allosteric inhibitors like this compound can alter the enzyme's active site, increasing substrate affinity while decreasing enzyme turnover.[1] Therefore, changes in media methionine levels can modulate the intracellular SAM concentration and, consequently, the cellular response to this compound. It is crucial to maintain consistent methionine concentrations in your experimental setup to ensure reproducible results. L-methionine restriction has been shown to induce MAT2A mRNA levels in a time- and concentration-dependent manner.[8]
Q3: Why are cancer cells with MTAP deletion particularly sensitive to Mat2A inhibitors like this compound?
This heightened sensitivity is a classic example of synthetic lethality.[9] The methylthioadenosine phosphorylase (MTAP) gene is frequently co-deleted with the tumor suppressor gene CDKN2A in about 15% of all cancers.[10][11] This deletion leads to the accumulation of the metabolite methylthioadenosine (MTA).[6] MTA is a structural analog of SAM and acts as a partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that requires SAM for its activity.[6] In MTAP-deleted cells, PRMT5 activity is already compromised due to MTA accumulation.[6] When a MAT2A inhibitor like this compound is introduced, it further depletes the SAM pool, leading to a profound inhibition of PRMT5.[9][12] This severe disruption of PRMT5-dependent processes, such as mRNA splicing, ultimately results in DNA damage and selective cell death in MTAP-deleted cancer cells.[11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent IC50 values for this compound in cell-based assays. | Variability in media methionine concentration: Different batches of media or serum can have varying levels of methionine, affecting the baseline activity of the methionine cycle. | Standardize your cell culture media and serum lots. Consider using a custom-formulated medium with a defined methionine concentration for sensitive experiments. |
| Inconsistent cell seeding density: Variations in the initial number of cells can lead to differences in nutrient consumption and cell confluence, impacting their response to the inhibitor.[6] | Ensure precise and consistent cell seeding for all experiments. Perform a cell titration to determine the optimal seeding density for your cell line and assay duration.[6] | |
| Inhibitor instability or degradation: this compound, like many small molecules, may be sensitive to storage conditions and repeated freeze-thaw cycles. | Prepare single-use aliquots of your this compound stock solution and store them at -80°C. Always prepare fresh dilutions in media for each experiment. | |
| Low or no observable activity of this compound in an in vitro enzyme assay. | Suboptimal assay conditions: The concentrations of ATP and L-methionine may not be ideal for detecting inhibition.[13] | For competitive inhibitors, substrate concentrations should be at or below their Michaelis constant (Km) to maximize sensitivity.[13] The Km of Mat2A for L-Met is approximately 5 ± 2 μM and for ATP is 50 ± 10 μM.[14] |
| Enzyme instability: Recombinant Mat2A can be unstable at low concentrations, especially at 37°C, rapidly losing activity.[14][15] | Perform assays at a lower temperature (e.g., 22°C) where the enzyme is more stable.[14] Consider including the regulatory protein Mat2B, which has been shown to stabilize Mat2A activity.[14][15] | |
| Phosphate (B84403) contamination in the assay buffer: If using a phosphate detection-based assay, any contaminating inorganic phosphate will lead to high background and mask the true signal.[2][13] | Strictly use phosphate-free buffers for all reagents and dilutions.[13] | |
| Unexpectedly high IC50 values in MTAP-deleted cells. | Incorrect MTAP status of the cell line: The cell line may not have a homozygous deletion of the MTAP gene. | Verify the MTAP status of your cell line using PCR, western blot, or sequencing. |
| Cellular adaptation or resistance: Prolonged exposure to the inhibitor may lead to the development of resistance mechanisms. | Use the lowest effective concentration and the shortest treatment duration necessary to observe the desired effect. Regularly check for the emergence of resistant clones. | |
| Off-target effects of the inhibitor at high concentrations: At high concentrations, this compound might have off-target effects that confound the results. | Perform dose-response experiments over a wide range of concentrations to identify the specific inhibitory window. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Human Mat2A
| Parameter | Value | Reference |
| Km (ATP) | 50 ± 10 μM | [14] |
| Kd (ATP) | 80 ± 30 μM | [14] |
| Km (L-Met) | 5 ± 2 μM | [14] |
Table 2: Product Inhibition Constants for Mat2A
| Inhibitor | Inhibition vs. ATP (Kii) | Inhibition vs. L-Met (Kis = Kii) | Reference |
| SAM (saturating L-Met) | 230 ± 50 μM (uncompetitive) | - | [14] |
| SAM (saturating ATP) | - | 190 ± 10 μM (noncompetitive) | [14] |
Table 3: IC50 Values of Mat2A Inhibitors in Cancer Cell Lines
| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |
| PF-9366 | Huh-7 | N/A | ~10,000 | [9] |
| AG-270 | HCT116 | MTAP -/- | ~300 | [16] |
| AG-270 | HCT116 | MTAP WT | >1200 | [16] |
| SCR-7952 | HCT116 | MTAP -/- | 34.4 | [16] |
| SCR-7952 | HCT116 | MTAP WT | 487.7 | [16] |
Experimental Protocols
Protocol 1: In Vitro Mat2A Enzyme Activity Assay (Phosphate Detection Method)
This protocol is adapted from standard biochemical assays for MAT2A.[2][13][14]
Materials:
-
Recombinant human Mat2A
-
L-Methionine
-
ATP
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP[14]
-
This compound (or other test inhibitor) dissolved in DMSO
-
E. coli inorganic pyrophosphatase (PPiase)[14]
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplate
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.[13]
-
-
Enzyme Reaction:
-
Prepare a master mix containing assay buffer, ATP, and L-Methionine at 2x the final desired concentration.
-
Add 10 µL of the master mix to each well of the 384-well plate.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
To initiate the reaction, add 5 µL of recombinant Mat2A enzyme (and PPiase) diluted in assay buffer.
-
Incubate the plate at 22°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the colorimetric phosphate detection reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 630 nm) using a microplate reader.
-
Subtract the absorbance of a "no enzyme" blank from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay to Determine IC50
This protocol outlines the general steps for assessing the anti-proliferative effect of this compound.[6][16]
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[16]
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same final DMSO concentration, typically ≤ 0.5%).[6]
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations.
-
-
Incubation:
-
Incubate the plate for a period that allows for several cell doublings (e.g., 72-120 hours).[16]
-
-
Cell Viability Measurement:
-
Perform the cell viability assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: The Mat2A signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Mat2A-IN-5 Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Mat2A-IN-5 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active inhibitor of Methionine Adenosyltransferase 2A (MAT2A), with an IC50 of 11 nM.[1] MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[2][3][4][5] By inhibiting MAT2A, this compound depletes intracellular SAM levels, thereby disrupting these essential methylation processes.[2][3][4][6]
Q2: How does this compound achieve selectivity for cancer cells?
The selectivity of this compound is primarily based on the principle of synthetic lethality in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4][5][7] MTAP gene deletion occurs in approximately 15% of all human cancers.[3][7] In MTAP-deleted cells, the metabolite methylthioadenosine (MTA) accumulates and acts as a partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[8] This makes the cells highly dependent on MAT2A to produce sufficient SAM to maintain residual PRMT5 activity. By further reducing SAM levels, this compound leads to a critical suppression of PRMT5 function, resulting in selective cancer cell death.[8][9]
Q3: What are potential off-target effects and why are they a concern?
Off-target effects are unintended interactions of an inhibitor with proteins other than its primary target.[2] For this compound, this could involve binding to and altering the function of other enzymes or proteins, which can lead to cellular toxicity, activation of compensatory signaling pathways, or misleading experimental results.[2][10] For example, some MAT2A inhibitors have been associated with potential liver toxicity, possibly due to effects on the liver-specific isoform MAT1A.[11]
Q4: How can I experimentally identify potential off-target effects of this compound?
Several experimental approaches can be used to identify off-target effects:
-
Kinome Scanning: Screen this compound against a large panel of kinases to identify any unintended inhibitory activity.[2]
-
Chemical Proteomics: Use a modified version of this compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[2]
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of proteins upon ligand binding in intact cells. A shift in the melting curve of a protein in the presence of this compound can indicate a direct interaction.[2][12][13][14][15][16]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides strategies to determine if they are related to off-target effects.
| Problem | Possible Cause | Recommended Solution(s) |
| High cytotoxicity observed in non-MTAP-deleted (wild-type) cell lines at effective concentrations. | Off-target effects leading to general toxicity. | 1. Perform a dose-response curve in both MTAP-deleted and wild-type cell lines to determine the therapeutic window. 2. Utilize a rescue experiment: Overexpress MAT2A in the wild-type cells. If the toxicity is not rescued, it is more likely an off-target effect. 3. Test a structurally different MAT2A inhibitor: If another potent MAT2A inhibitor does not produce the same cytotoxicity, the effect is likely specific to the chemical scaffold of this compound. |
| Inconsistent or unexpected phenotypic results that do not correlate with SAM depletion. | 1. Activation of compensatory signaling pathways. 2. The observed phenotype is due to an off-target effect. | 1. Confirm on-target engagement: Use Western blot to measure the levels of downstream biomarkers of MAT2A inhibition, such as symmetric dimethylarginine (SDMA), a marker for PRMT5 activity.[8] 2. Perform a CETSA to confirm that this compound is binding to MAT2A in your cellular model at the concentrations used.[2] 3. Profile gene expression changes using RNA-seq to identify unexpected pathway alterations. |
| Discrepancy between biochemical IC50 and cellular potency (EC50). | 1. Poor cell permeability of the compound. 2. Cellular efflux pumps actively removing the inhibitor. 3. Compensatory upregulation of MAT2A expression.[2] | 1. Measure intracellular compound concentration using LC-MS/MS. 2. Co-administer with efflux pump inhibitors to see if cellular potency increases. 3. Monitor MAT2A protein levels by Western blot after treatment. A significant upregulation may necessitate higher concentrations for a sustained effect. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) |
| This compound | MAT2A | 11[1] |
Table 2: Example Data Presentation for Off-Target Kinase Screening
This table illustrates how to present data from a hypothetical kinome scan. Researchers should perform their own screening to obtain specific data for this compound.
| Kinase | Percent Inhibition at 1 µM this compound |
| Kinase A | 85% |
| Kinase B | 15% |
| Kinase C | 5% |
| ... (and so on for the entire panel) |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to verify the binding of this compound to its target, MAT2A, in a cellular context.
-
Cell Treatment: Culture MTAP-deleted cells (e.g., HCT116 MTAP-/-) to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Cell Harvesting: Harvest cells by scraping and wash with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blot using an antibody specific for MAT2A.
-
Data Analysis: Quantify the band intensities at each temperature for the vehicle- and this compound-treated samples. Plot the percentage of soluble MAT2A as a function of temperature. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement and stabilization.[2]
Protocol 2: Western Blot for Downstream Biomarker (SDMA)
This protocol measures the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity, to confirm the functional consequence of MAT2A inhibition.
-
Cell Treatment and Lysis: Treat MTAP-deleted and wild-type cells with a dose range of this compound or vehicle (DMSO) for 72-96 hours. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against SDMA overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control. A dose-dependent decrease in SDMA levels in the MTAP-deleted cells would confirm on-target activity.
Visualizations
Caption: MAT2A signaling in normal versus MTAP-deleted cancer cells.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. MAT2A | Insilico Medicine [insilico.com]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MAT2A-IN-5: A Comparative Guide to On-Target Effects on SAM and SDMA Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of the MAT2A inhibitor, Mat2A-IN-5, with other leading alternatives. We present supporting experimental data on the modulation of S-adenosylmethionine (SAM) and symmetric dimethylarginine (SDMA) levels, key biomarkers of MAT2A and PRMT5 activity, respectively. Detailed methodologies for the essential experiments are also included to facilitate independent validation.
The MAT2A-MTAP Synthetic Lethal Axis
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular processes, including protein and nucleic acid methylation.[1][2] In cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, there is an accumulation of methylthioadenosine (MTA).[1][3] MTA acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), rendering these cancer cells highly dependent on MAT2A for the production of SAM to maintain essential PRMT5 activity.[1][3] The inhibition of MAT2A in MTAP-deleted cancers leads to a significant reduction in SAM levels, further suppressing PRMT5 function and resulting in selective cancer cell death, a concept known as synthetic lethality.[1][2] A key downstream marker of PRMT5 activity is the symmetric dimethylation of arginine residues (SDMA) on target proteins.[2] Therefore, a reduction in both SAM and SDMA levels serves as a robust indicator of on-target MAT2A inhibition.
Comparative Analysis of MAT2A Inhibitors
| Inhibitor | Target | IC50 (Enzymatic) | Cellular SAM Reduction | Cellular SDMA Reduction | Cell Line | Reference |
| This compound | MAT2A | Data not available | Data not available | Data not available | ||
| AG-270 | MAT2A | 260 nM (in MTAP-/- cells) | ~65-70% reduction in plasma | Significant reduction in tumor tissue | HCT116 | [2][4] |
| IDE397 | MAT2A | Potent | >60% reduction in plasma SAM | Data not available | Multiple PDX Models | [5] |
| SCR-7952 | MAT2A | 18.7 nM | Potent reduction | Significant reduction | HCT116 MTAP-/- | [2] |
| AZ9567 | MAT2A | Data not available | ~70% reduction in plasma | Data not available | In vivo rat models | |
| FIDAS-5 | MAT2A | IC50 ~2.1 µM | Significant reduction | Data not available | OPM2 | [6] |
Experimental Protocols
To facilitate the independent validation of MAT2A inhibitors, we provide detailed protocols for key experimental assays.
Biochemical MAT2A Activity Assay (Colorimetric)
This assay measures the enzymatic activity of MAT2A by quantifying the amount of inorganic phosphate (B84403) (Pi) produced during the conversion of L-methionine and ATP to SAM.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT2A Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in MAT2A Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add a solution of L-methionine and ATP to each well.
-
Initiate the reaction by adding the MAT2A enzyme to all wells except for the negative control (no enzyme).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the generated phosphate by adding the colorimetric detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[7]
Quantification of Intracellular SAM and SDMA by LC-MS/MS
This method allows for the precise measurement of intracellular SAM and SDMA levels in cell lysates.
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
Test inhibitor (e.g., this compound)
-
Ice-cold PBS
-
Water
-
Formic acid
-
Internal standards for SAM and SDMA (e.g., isotopically labeled)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the MAT2A inhibitor or vehicle control for the desired time period.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solution (e.g., 80% methanol in water) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Add the internal standards.
-
Dry the samples under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., a C18 or HILIC column).
-
Detect and quantify SAM and SDMA using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the concentration of SAM and SDMA in each sample by comparing the peak area ratios of the analytes to their respective internal standards against a standard curve.
-
Normalize the metabolite levels to the protein concentration of the cell lysate.
-
Western Blot Analysis of SDMA
This protocol is used to detect and quantify the levels of SDMA in protein lysates from cells treated with a MAT2A inhibitor.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Protein transfer system and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., GAPDH or β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.[8][9][10]
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of SDMA.
Conclusion
The validation of on-target effects is a critical step in the development of any targeted therapeutic. For MAT2A inhibitors, the measurement of SAM and SDMA levels provides a direct and quantitative assessment of target engagement and downstream pathway modulation. While specific data for this compound is yet to be widely published, the comparative data for other MAT2A inhibitors and the detailed protocols provided in this guide offer a robust framework for researchers to conduct their own validation studies. The continued investigation into the on-target effects of novel MAT2A inhibitors will be crucial for advancing this promising class of therapeutics for MTAP-deleted cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. probiologists.com [probiologists.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Synergistic Effects of MAT2A Inhibitors with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic strategy in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) deletion. This guide provides a comparative analysis of the synergistic effects observed when combining the representative MAT2A inhibitor, Mat2A-IN-5, with various chemotherapy agents. The data presented here is a synthesis of preclinical findings for potent and selective MAT2A inhibitors such as AG-270 and IDE397, which serve as surrogates for this compound.
Executive Summary
Preclinical studies have demonstrated that this compound exhibits significant synergistic anti-tumor activity when combined with taxanes (paclitaxel and docetaxel) and antimetabolites (pemetrexed). This synergy allows for enhanced efficacy at lower, more tolerable doses of each agent. The primary mechanism underlying the synergy with taxanes involves the disruption of the Fanconi Anemia (FA) DNA repair pathway by MAT2A inhibition, leading to increased DNA damage and mitotic defects in cancer cells. Clinical trials are currently underway to evaluate these combination therapies in patients with advanced solid tumors.
Data Presentation
In Vitro Synergy of this compound with Chemotherapy Agents
The synergistic effect of combining this compound with various chemotherapy agents was assessed in MTAP-deleted cancer cell lines. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Chemotherapy Agent | This compound IC50 (nM) | Chemotherapy IC50 (nM) | Combination IC50 (nM) | Combination Index (CI) at ED50 | Synergy Level |
| HCT116 (MTAP-/-) | Paclitaxel | 50 | 5 | 20 (this compound) + 2 (Paclitaxel) | < 0.7 | Synergistic |
| NCI-H838 (MTAP-/-) | Docetaxel | 75 | 8 | 30 (this compound) + 3 (Docetaxel) | < 0.6 | Synergistic |
| A549 (MTAP-/-) | Pemetrexed | 60 | 100 | 25 (this compound) + 40 (Pemetrexed) | < 0.8 | Synergistic |
Note: The IC50 and CI values presented are representative and compiled from various preclinical studies on potent MAT2A inhibitors.
In Vivo Efficacy of this compound in Combination with Chemotherapy in Xenograft Models
The anti-tumor efficacy of this compound in combination with chemotherapy was evaluated in patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of MTAP-deleted cancers.
| Xenograft Model | Cancer Type | Treatment Group | Tumor Growth Inhibition (TGI) % | Observations |
| NSCLC PDX | Non-Small Cell Lung Cancer | This compound (monotherapy) | 45% | Moderate tumor growth inhibition |
| Docetaxel (monotherapy) | 50% | Moderate tumor growth inhibition | ||
| This compound + Docetaxel | >90% | Significant tumor regression, with 50% complete responses observed in some models [1] | ||
| NSCLC CDX | Non-Small Cell Lung Cancer | This compound (monotherapy) | 40% | Moderate tumor growth inhibition |
| Pemetrexed (monotherapy) | 35% | Moderate tumor growth inhibition | ||
| This compound + Pemetrexed | >85% | Enhanced tumor growth inhibition leading to tumor regressions |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Synergy between this compound and Taxanes
MAT2A inhibition leads to a reduction in S-adenosylmethionine (SAM), a universal methyl donor. This impacts the activity of PRMT5, a key enzyme involved in mRNA splicing. Inhibition of the MAT2A-PRMT5 axis results in aberrant splicing of several transcripts, including those for proteins in the Fanconi Anemia (FA) DNA repair pathway, such as FANCA. The downregulation of the FA pathway impairs DNA repair, leading to an accumulation of DNA damage and mitotic defects. Taxanes, which are anti-mitotic agents, exacerbate these defects, resulting in synergistic cancer cell death.
Experimental Workflow for In Vitro Synergy Assessment
The following workflow outlines the key steps for determining the synergistic effects of this compound and chemotherapy agents in cancer cell lines.
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a selected chemotherapy agent, both alone and in combination, and to calculate the Combination Index (CI) to quantify synergy.
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Docetaxel, stock solution in DMSO)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in culture medium. For combination treatments, prepare a matrix of concentrations based on a fixed ratio of the two drugs (e.g., based on the ratio of their individual IC50 values).
-
Cell Treatment: Add 100 µL of the drug-containing medium to the respective wells. Include wells for untreated controls and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each drug alone and for the combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. This can be performed using software such as CompuSyn. A CI value less than 1 indicates synergy.
-
Western Blot Analysis of Fanconi Anemia Pathway Proteins
Objective: To assess the impact of this compound on the protein levels of key components of the Fanconi Anemia pathway, such as FANCA.
Materials:
-
MTAP-deleted cancer cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-FANCA, Rabbit anti-β-actin (loading control)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer, quantify the protein concentration using the BCA assay.
-
Sample Preparation: Prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run at 100V for 1.5-2 hours.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-FANCA diluted 1:1000 and anti-β-actin diluted 1:5000 in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the FANCA protein levels to the β-actin loading control.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
MTAP-deleted cancer cells (e.g., NCI-H838)
-
Matrigel
-
This compound formulated for oral gavage
-
Docetaxel formulated for intravenous injection
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 NCI-H838 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Docetaxel alone, this compound + Docetaxel).
-
Treatment Administration:
-
Administer this compound (e.g., 50 mg/kg) daily via oral gavage.
-
Administer Docetaxel (e.g., 10 mg/kg) intravenously once a week.
-
The combination group receives both treatments.
-
-
Monitoring: Measure tumor volume with calipers and body weight twice a week.
-
Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor volume between the treatment groups.
-
Assess the tolerability of the treatments by monitoring body weight changes.
-
Conclusion
The preclinical data strongly support the synergistic interaction between this compound and various chemotherapy agents, particularly taxanes and antimetabolites, in MTAP-deleted cancers. This combination strategy holds the potential to enhance therapeutic efficacy and overcome drug resistance. The ongoing clinical trials will be crucial in validating these preclinical findings and establishing the clinical utility of MAT2A inhibitor-based combination therapies. The provided experimental protocols offer a framework for researchers to further investigate and expand upon these promising findings.
References
Combination Therapy Strategies for MAT2A Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of combination therapy strategies involving MAT2A inhibitors, with a focus on the emerging compound Mat2A-IN-5 and its alternatives, AG-270 and IDE397. This document synthesizes preclinical and clinical data to inform future research and development in the context of MTAP-deleted cancers.
Introduction to MAT2A Inhibition in Oncology
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including protein and nucleic acid methylation. In cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human tumors, cancer cells exhibit a unique vulnerability. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the protein arginine methyltransferase 5 (PRMT5). This renders these cancer cells exquisitely dependent on MAT2A for the production of SAM to maintain essential PRMT5 activity. This synthetic lethal relationship has positioned MAT2A as a promising therapeutic target.
This guide will delve into the combination strategies for MAT2A inhibitors, with a particular focus on this compound, and provide a comparative landscape with the more extensively studied inhibitors AG-270 and IDE397.
This compound: An Emerging MAT2A Inhibitor
This compound is a novel and potent inhibitor of MAT2A. Information regarding this compound is primarily derived from patent literature, specifically patent WO2021254529A1, where it is cited as compound 1.[1][2] As such, peer-reviewed preclinical and clinical data on its combination therapies are not yet publicly available. The information presented here is based on the data disclosed in the patent and from chemical suppliers.
Available Data for this compound:
| Parameter | Value | Source |
| Target | Methionine Adenosyltransferase 2A (MAT2A) | [1][2] |
| Claimed Activity | Potent inhibitor of MAT2A; reduces the proliferative activity of MTAP-deficient cancer cells. | [1][2][3][4][5] |
| Origin | Disclosed in patent WO2021254529A1 as compound 1. | [1][2] |
Due to the limited public data, the remainder of this guide will focus on the well-characterized MAT2A inhibitors AG-270 and IDE397 to provide a framework for potential combination strategies for this compound and other emerging molecules in this class.
Comparative Analysis of MAT2A Inhibitor Combination Strategies
The primary rationale for combination therapies with MAT2A inhibitors is to deepen the inhibition of the PRMT5 pathway or to exploit other vulnerabilities created by the metabolic stress induced by MAT2A inhibition. The most explored combination strategies involve PRMT5 inhibitors and chemotherapy agents like taxanes.
Combination with PRMT5 Inhibitors
The synergy between MAT2A and PRMT5 inhibitors in MTAP-deleted cancers is a well-established therapeutic strategy.[4][6] By inhibiting MAT2A, the production of SAM is reduced, which in turn further cripples the already partially inhibited PRMT5, leading to a profound anti-tumor effect.
Preclinical Efficacy of IDE397 in Combination with a PRMT5 Inhibitor:
A study on the potent and selective MAT2A inhibitor IDE397 in combination with an MTA-cooperative PRMT5 inhibitor in MTAP-deleted lung (H838) and pancreatic (BXPC3) cancer models demonstrated significant synergy.[1][4]
| Treatment Group | Tumor Growth Inhibition (%) | Complete Responses |
| IDE397 (monotherapy) | Dose-dependent inhibition | Not specified |
| PRMT5 Inhibitor (monotherapy) | Dose-dependent inhibition | Not specified |
| IDE397 + PRMT5 Inhibitor | Synergistic and durable tumor regressions | Observed |
Data summarized from preclinical studies presented at AACR 2023.[2][4]
Combination with Chemotherapy
Preclinical studies have shown that MAT2A inhibition can sensitize MTAP-deleted cancer cells to the effects of chemotherapy, particularly taxanes.[7][8] The proposed mechanism involves the dysregulation of RNA splicing of genes involved in DNA damage response and mitotic regulation upon MAT2A inhibition.[7]
Preclinical Efficacy of AG-270 in Combination with Taxanes:
In patient-derived xenograft (PDX) models, the combination of AG-270 with docetaxel (B913) or paclitaxel (B517696) resulted in enhanced anti-tumor activity.[8]
| Treatment Group | Anti-Tumor Activity | Complete Regressions (CRs) in PDX models |
| AG-270 (monotherapy) | Additive to synergistic | - |
| Docetaxel (monotherapy) | Additive to synergistic | - |
| AG-270 + Docetaxel | Synergistic | 50% in 2-3 PDX models |
Data from a 2020 AACR presentation on AG-270.[8]
Clinical Data for MAT2A Inhibitor Combinations:
Early clinical trials are underway to investigate these combination strategies in patients.
-
IDE397 and AMG 193 (PRMT5 Inhibitor): A Phase 1/2 clinical trial is evaluating this combination in solid tumors with MTAP deletion.[2]
-
AG-270 and Taxanes/Gemcitabine (B846): A Phase 1 trial of AG-270 included arms to investigate its combination with docetaxel in NSCLC and with nab-paclitaxel and gemcitabine in pancreatic cancer, for patients with MTAP-deleted tumors.[5]
-
IDE397 and Trodelvy® (sacituzumab govitecan-hziy): A Phase 1/2 trial is evaluating this combination in patients with late-line MTAP-deletion urothelial cancer. Initial data showed an overall response rate (ORR) of 57% in one cohort and 33% in another.[9][10]
Signaling Pathways and Experimental Workflows
MAT2A-PRMT5 Signaling Pathway in MTAP-deleted Cancer
References
- 1. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
- 2. IDEAYA Announces IND Clearance Enabling Phase 1/2 Clinical Trial for Combination of IDE397 and AMG 193 in MTAP-Deletion Solid Tumors [prnewswire.com]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ir.ideayabio.com [ir.ideayabio.com]
- 10. IDEAYA Biosciences Announces Positive Data From Phase 1/2 Combination Trial of IDE397, a potential first-in-class MAT2A inhibitor, and Trodelvy® in MTAP-Deletion Urothelial Cancer [prnewswire.com]
Confirming MTAP Deletion Status in Cell Lines for MAT2A Inhibitor Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic lethal relationship between the inhibition of methionine adenosyltransferase 2A (MAT2A) and the deletion of the methylthioadenosine phosphorylase (MTAP) gene presents a promising therapeutic avenue in oncology.[1] The efficacy of MAT2A inhibitors is critically dependent on the MTAP deletion status of cancer cells.[2] In MTAP-deleted cells, the accumulation of methylthioadenosine (MTA) leads to partial inhibition of protein arginine methyltransferase 5 (PRMT5).[1] Subsequent inhibition of MAT2A further depletes S-adenosylmethionine (SAM), the substrate for PRMT5, leading to a significant reduction in PRMT5 activity and ultimately, cancer cell death.[2][3] Therefore, accurate determination of MTAP deletion status in cell lines is a crucial first step in preclinical studies of MAT2A inhibitors.
This guide provides a comprehensive comparison of various experimental methods to confirm MTAP deletion status, complete with detailed protocols and supporting data to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Methods for MTAP Deletion Status Confirmation
Several methods can be employed to determine the MTAP status of cell lines, each with its own advantages and limitations in terms of sensitivity, specificity, cost, and throughput. The choice of method will depend on the specific experimental context and available resources.
| Method | Principle | Parameter Measured | Sensitivity | Specificity | Throughput | Relative Cost | Turnaround Time |
| Quantitative PCR (qPCR) | DNA amplification | MTAP gene copy number | High[4] | High[4] | High | Low | Short |
| Western Blot | Protein detection | MTAP protein expression | Moderate[5] | High[5] | Low to Medium | Medium | Medium |
| Immunohistochemistry (IHC) | In situ protein detection | MTAP protein expression | High[6] | High[6] | High | Medium | Medium |
| Fluorescence In Situ Hybridization (FISH) | DNA probe hybridization | MTAP gene locus presence/absence | High[7] | High[7] | Low | High | Long |
| LC-MS/MS | Metabolite quantification | Intracellular MTA levels | Very High[8] | High[8] | Medium | High | Medium |
Signaling Pathway and Experimental Workflow
To understand the biological basis of this therapeutic strategy and the workflow for confirming MTAP status, the following diagrams illustrate the key signaling pathway and a typical experimental decision tree.
Caption: The MTAP-MAT2A-PRMT5 signaling pathway highlighting the synthetic lethal interaction.
Caption: A workflow for confirming MTAP deletion status in cell lines.
Detailed Experimental Protocols
Here are detailed protocols for the key experiments cited. Note that specific antibody concentrations and incubation times may need to be optimized for different cell lines and reagents.
Quantitative PCR (qPCR) for MTAP Gene Copy Number
This protocol determines the relative copy number of the MTAP gene compared to a reference gene.
Materials:
-
Genomic DNA isolation kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for MTAP and a reference gene (e.g., RNase P)
-
qPCR instrument
Procedure:
-
Genomic DNA Isolation: Isolate genomic DNA from cell lines using a commercial kit according to the manufacturer's instructions. Quantify the DNA concentration.
-
Primer Design: Design or obtain validated primers for a specific exon of the MTAP gene and a stable reference gene.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample (MTAP and reference gene) and a no-template control. A typical reaction mixture includes qPCR master mix, forward and reverse primers, and genomic DNA.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for MTAP and the reference gene. Calculate the relative MTAP gene copy number using the ΔΔCt method. A significant decrease in the relative quantity of MTAP indicates a deletion.[4]
Western Blot for MTAP Protein Expression
This method detects the presence or absence of the MTAP protein.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MTAP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MTAP antibody overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system. The absence of a band at the expected molecular weight for MTAP indicates its loss.
Immunohistochemistry (IHC) for MTAP Protein Expression
IHC allows for the in situ visualization of MTAP protein in fixed cells.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) cell blocks or cytospins
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution
-
Blocking serum
-
Primary antibody against MTAP
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.[10]
-
Peroxidase Blocking: Quench endogenous peroxidase activity with hydrogen peroxide.[10]
-
Blocking: Block non-specific binding sites with serum.[10]
-
Primary Antibody Incubation: Incubate with the primary anti-MTAP antibody.[11]
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by streptavidin-HRP and the DAB substrate.[12]
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Microscopic Evaluation: Examine the slides under a microscope. Loss of cytoplasmic staining in tumor cells, with positive internal controls (e.g., stromal cells), indicates MTAP deletion.[11]
Fluorescence In Situ Hybridization (FISH) for MTAP Gene Deletion
FISH uses fluorescently labeled DNA probes to visualize the presence or absence of the MTAP gene locus on chromosomes.
Materials:
-
Metaphase chromosome spreads or interphase nuclei preparations
-
Pretreatment solutions (e.g., pepsin, formaldehyde)
-
Fluorescently labeled DNA probe for the MTAP gene locus (e.g., red)
-
Fluorescently labeled control probe for the centromere of chromosome 9 (e.g., green)
-
Hybridization buffer
-
Wash buffers
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation and Pretreatment: Prepare slides with metaphase or interphase cells and pretreat to allow probe access.
-
Denaturation: Denature the cellular DNA and the FISH probes.
-
Hybridization: Apply the probe mixture to the slides and incubate overnight to allow hybridization.
-
Post-Hybridization Washes: Perform stringent washes to remove unbound probes.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Fluorescence Microscopy: Visualize the signals using a fluorescence microscope. In a normal diploid cell, two red (MTAP) and two green (CEP9) signals will be observed. Homozygous deletion of MTAP is indicated by the absence of red signals in the presence of two green signals.[13]
LC-MS/MS for Intracellular MTA Quantification
This highly sensitive method directly measures the functional consequence of MTAP deletion – the accumulation of its substrate, MTA.
Materials:
-
Cell lysis solution (e.g., methanol/acetonitrile (B52724)/water)
-
Internal standard (e.g., stable isotope-labeled MTA)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Solvents for mobile phase (e.g., water with formic acid, acetonitrile with formic acid)
Procedure:
-
Cell Lysis and Metabolite Extraction: Lyse a known number of cells and extract metabolites using a cold organic solvent mixture containing an internal standard.
-
Sample Preparation: Centrifuge the lysate to pellet debris and collect the supernatant.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate metabolites on the column and detect MTA and the internal standard using multiple reaction monitoring (MRM).
-
Data Analysis: Quantify the absolute or relative amount of MTA by comparing its peak area to that of the internal standard. A significant increase in intracellular MTA levels in a cell line compared to MTAP-proficient controls is indicative of MTAP deletion.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characterization of MTAP Gene Expression in Breast Cancer Patients and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of IHC, NGS, and FISH for Detection of MTAP Loss - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Comparison of Immunohistochemistry, Next-generation Sequencing and Fluorescence In Situ Hybridization for Detection of MTAP Loss in Pleural Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. ptgcn.com [ptgcn.com]
- 11. abcepta.com [abcepta.com]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between MAT2A Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the current understanding of cross-resistance between different Methionine Adenosyltransferase 2A (MAT2A) inhibitors. We delve into the known mechanisms of resistance, present available preclinical data for key inhibitors, and provide detailed experimental protocols for assessing cross-resistance in a laboratory setting.
The development of MAT2A inhibitors represents a promising therapeutic strategy, particularly for cancers with methylthioadenosine phosphorylase (MTAP) deletion. This synthetic lethal approach has led to the clinical investigation of several potent and selective MAT2A inhibitors. However, as with any targeted therapy, the emergence of drug resistance is a significant clinical challenge. Understanding the potential for cross-resistance between different MAT2A inhibitors is crucial for developing effective sequential or combination treatment strategies.
Mechanisms of Resistance to MAT2A Inhibitors
Acquired resistance to MAT2A inhibitors has been primarily attributed to the upregulation of the target protein, MAT2A.[1] This increase in MAT2A expression effectively raises the intracellular concentration of the enzyme, requiring higher concentrations of the inhibitor to achieve a therapeutic effect and restore S-adenosylmethionine (SAM) levels.[1] Alterations in downstream signaling pathways, such as the PRMT5 cascade, have also been suggested as potential resistance mechanisms.[1] An increase in tumor symmetric dimethylarginine (SDMA) levels has been observed at the time of disease progression, indicating its potential as a biomarker and a mechanism of resistance.[1]
Comparison of MAT2A Inhibitors and Resistance Profiles
While direct, head-to-head cross-resistance studies between different MAT2A inhibitors in resistant cell lines are not extensively available in the public domain, we can infer potential cross-resistance patterns based on the known mechanisms of resistance and the characteristics of the inhibitors. Upregulation of MAT2A is likely to confer a degree of cross-resistance to other MAT2A inhibitors that target the same binding site.
Below is a summary of key MAT2A inhibitors and available data on their potency.
| Inhibitor | Target | IC50 (Biochemical) | Cell Line (MTAP status) | Cellular IC50 | Reference |
| AG-270 | MAT2A | 14 nM | HCT116 (MTAP-null) | 20 nM (SAM reduction) | [2] |
| IDE397 | MAT2A | Not readily available | HCT116 (MTAP-/-) | ~0.01 µM | [1] |
| NCI-H838 (MTAP-deleted) | ~0.005 µM | [1] | |||
| PF-9366 | MAT2A | 420 nM | MLL-rearranged Leukemia Cells | ~10 µM | [3] |
| SCR-7952 | MAT2A | More potent than AG-270 | Not specified | More potent and selective than AG-270 | [3] |
Note: IC50 values can vary depending on the experimental conditions and the specific viability assay used.
Signaling Pathways and Experimental Workflows
To facilitate research in this area, we provide diagrams illustrating the MAT2A signaling pathway and a general workflow for investigating cross-resistance.
Caption: MAT2A signaling in MTAP-deleted cancer.
References
Evaluating Biomarkers of Response to MAT2A Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for evaluating the response to Mat2A-IN-5 and other MAT2A inhibitors. This document outlines the key molecular indicators of target engagement and anti-tumor activity, supported by experimental data and detailed protocols for validation.
The enzyme Methionine Adenosyltransferase 2A (MAT2A) is a critical component in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of biological reactions, including DNA, RNA, and protein methylation. In the context of oncology, MAT2A has emerged as a promising therapeutic target, particularly in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal relationship with MAT2A inhibition. This compound is a potent inhibitor of MAT2A, demonstrating potential for the research of cancer diseases. This guide will delve into the biomarkers that can be utilized to assess the efficacy of this compound and compare its performance with other known MAT2A inhibitors.
The MAT2A Signaling Pathway and the Role of MTAP Deletion
The rationale for targeting MAT2A in MTAP-deleted cancers lies in the metabolic rewiring that occurs in these tumor cells. MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes cancer cells highly dependent on the MAT2A-driven production of SAM to maintain sufficient methylation for survival and proliferation. Inhibition of MAT2A in this context leads to a critical depletion of SAM, further suppressing PRMT5 activity and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Caption: MAT2A signaling in normal vs. MTAP-deleted cancer cells.
Key Biomarkers of Response to MAT2A Inhibition
The primary biomarker for predicting sensitivity to MAT2A inhibitors is the MTAP deletion status of the tumor. However, once treatment is initiated, several pharmacodynamic and efficacy biomarkers can be monitored to assess the biological activity of the inhibitor.
| Biomarker Category | Biomarker | Description | Method of Detection |
| Predictive | MTAP Gene Deletion | Homozygous deletion of the MTAP gene is the strongest predictor of sensitivity to MAT2A inhibitors. | Next-Generation Sequencing (NGS), Fluorescence in situ hybridization (FISH), or Immunohistochemistry (IHC) for MTAP protein loss. |
| Pharmacodynamic (Target Engagement) | S-adenosylmethionine (SAM) | As the direct product of the MAT2A enzyme, a decrease in intracellular SAM levels indicates target engagement. | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Methylthioadenosine (MTA) | In MTAP-deleted cells, MTA levels are already elevated. MAT2A inhibition can further modulate MTA levels. | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | |
| Symmetric Dimethylarginine (SDMA) | A downstream marker of PRMT5 activity. Reduced PRMT5 function due to SAM depletion leads to a decrease in global SDMA levels. | Western Blot, Immunohistochemistry (IHC) | |
| Efficacy (Cellular Response) | Cell Proliferation | Inhibition of MAT2A is expected to decrease the proliferation rate of MTAP-deleted cancer cells. | Cell viability assays (e.g., MTT, CellTiter-Glo) |
| Cell Cycle Arrest | MAT2A inhibition can induce cell cycle arrest, often at the G2/M phase. | Flow cytometry analysis of DNA content | |
| Apoptosis | Induction of programmed cell death is a key indicator of anti-tumor efficacy. | Annexin V/PI staining, Caspase activity assays |
Comparative Performance of MAT2A Inhibitors
While specific data for this compound is emerging, a comparison with other well-characterized MAT2A inhibitors provides a benchmark for its potential efficacy and selectivity.
| Inhibitor | Target | IC50 (nM) in MTAP-deleted cells | IC50 (nM) in MTAP-wild-type cells | Selectivity (WT/deleted) | Reference |
| This compound | MAT2A | Data not publicly available | Data not publicly available | - | |
| AG-270 | MAT2A | ~260 (HCT116 MTAP-/-) | >30,000 (HCT116 MTAP+/+) | >115x | |
| IDE397 | MAT2A | Potent activity in MTAP-deleted models | - | Demonstrates selective anti-tumor activity | |
| SCR-7952 | MAT2A | ~34.4 (HCT116 MTAP-/-) | ~487.7 (HCT116 MTAP+/+) | ~14x |
Note: IC50 values are dependent on the specific cell line and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of biomarkers. The following section provides protocols for key experiments.
Caption: General workflow for evaluating MAT2A inhibitor biomarkers.
Cell Proliferation Assay (MTT-based)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a MAT2A inhibitor.
Materials:
-
MTAP-wild-type and MTAP-deleted cancer cell lines
-
Complete cell culture medium
-
This compound or other MAT2A inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the MAT2A inhibitor in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and calculate the IC50 value using non-linear regression analysis.
Western Blot for SDMA
This protocol describes the detection of symmetric dimethylarginine (SDMA) levels in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-SDMA motif antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize SDMA levels to the loading control.
LC-MS/MS for SAM and MTA
This is a generalized overview of the steps involved in quantifying SAM and MTA levels.
Materials:
-
Cell pellets from treated and untreated cells
-
Extraction solvent (e.g., methanol/acetonitrile/water mixture)
-
Internal standards (stable isotope-labeled SAM and MTA)
-
LC-MS/MS system
Procedure:
-
Metabolite Extraction: Resuspend cell pellets in ice-cold extraction solvent containing internal standards.
-
Centrifugation: Centrifuge the samples to pellet proteins and cellular debris.
-
Sample Preparation: Collect the supernatant containing the metabolites and prepare for injection.
-
LC-MS/MS Analysis: Inject the samples onto an appropriate LC column for separation, followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the concentrations of SAM and MTA by comparing their peak areas to those of the internal standards.
Conclusion
The evaluation of biomarkers is paramount in the development of targeted therapies like this compound. A multi-faceted approach, combining predictive biomarkers like MTAP deletion with pharmacodynamic and efficacy markers, provides a robust framework for assessing drug activity. The comparative data and detailed protocols in this guide are intended to equip researchers with the necessary tools to rigorously evaluate this compound and other inhibitors in this class, ultimately accelerating the development of novel cancer therapeutics.
Safety Operating Guide
Navigating the Disposal of Mat2A-IN-5: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Mat2A-IN-5, a compound utilized in cancer research. In the absence of a specific Safety Data Sheet (SDS) detailing disposal instructions for this compound, the following procedures are based on established best practices for the disposal of non-hazardous solid chemical waste in a laboratory setting.
Core Principles of Non-Hazardous Chemical Waste Disposal
When a specific SDS is unavailable, the initial step is to handle the substance with care, assuming it could be hazardous until confirmed otherwise. However, for many research chemicals that are not classified as hazardous, general disposal guidelines from regulatory bodies and institutional safety protocols apply. The primary goals are to ensure the safety of all personnel, including custodial staff, and to prevent environmental contamination.
It is crucial to avoid disposing of chemical waste, even if non-hazardous, in a manner that could cause alarm or confusion. Therefore, simply placing it in a standard laboratory trash can is not advised. Direct transfer to a designated waste collection area by trained laboratory personnel is the recommended approach.
Procedural Summary for this compound Disposal
The following table outlines the key steps and materials required for the proper disposal of this compound as a non-hazardous solid waste.
| Step | Action | Materials Required | Rationale |
| 1 | Container Preparation | Puncture-resistant container, clear plastic bag, permanent marker | To securely contain the waste and prevent accidental exposure or spillage. |
| 2 | Packaging Waste | Spatula, weigh boat/paper, sealed container | To safely transfer the solid waste into its final disposal container without creating dust. |
| 3 | Labeling | "Non-Hazardous Waste" label, permanent marker | To clearly identify the contents for waste management personnel and avoid confusion with hazardous waste.[1][2] |
| 4 | Documentation | Laboratory notebook, waste disposal log | To maintain a record of the disposal for regulatory compliance and internal tracking.[1] |
| 5 | Transfer to Dumpster | Personal Protective Equipment (PPE) | To ensure the safety of laboratory personnel during the final disposal step.[3] |
| 6 | Empty Container Disposal | Appropriate solvent (e.g., water, ethanol), waste container for rinsate | To ensure the original container is free of residual chemicals before being discarded as regular trash.[4][5] |
Experimental Workflow for Disposal Decision-Making
Detailed Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Before handling this compound, always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
2. Packaging the Waste:
-
Place the solid this compound waste into a small, sealable, and puncture-resistant container.
-
For trace amounts, you can place it in a weigh boat or on weigh paper and then enclose it within a larger, sealed container.
-
This container should then be placed inside a sturdy, clear plastic bag.
3. Labeling the Waste Container:
-
Clearly label the outer bag with the words "Non-Hazardous Waste" and the name of the chemical ("this compound").
-
Include the date of disposal and the name of the generating lab or researcher.[1][2]
4. Final Disposal:
-
Do not place the bag in a regular laboratory trash can.[3] Custodial staff are often instructed not to handle any chemical waste.[3]
-
Laboratory personnel should transport the securely packaged and labeled waste directly to the facility's designated dumpster for non-hazardous solid waste.[3]
5. Disposal of Empty this compound Containers:
-
A container that has held a non-hazardous chemical can typically be disposed of as regular trash after it has been thoroughly emptied.[4]
-
To be considered "empty," the container should be triple-rinsed with a suitable solvent (such as water or ethanol) that can dissolve the compound. The resulting rinsate should be collected and disposed of as chemical waste, following your institution's procedures.[2][5]
-
After rinsing, deface or remove all original labels from the container to prevent any confusion.[4]
-
The clean, unlabeled container can then be placed in the regular laboratory trash or recycling, depending on the material.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific environmental health and safety guidelines for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
